molecular formula C28H40O6 B241832 Macrocarpal K CAS No. 179388-53-5

Macrocarpal K

Cat. No.: B241832
CAS No.: 179388-53-5
M. Wt: 472.6 g/mol
InChI Key: OOAOETHJYYAVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAOETHJYYAVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179388-53-5
Record name Macrocarpal H
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Macrocarpal K: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal K, a phloroglucinol-terpene adduct, is a natural product isolated from the leaves of Eucalyptus globulus. First described in 2001 by Shibuya and colleagues, this compound has demonstrated significant biological activity, most notably its potent antifouling properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, quantitative data on its bioactivity, and a discussion of potential, though currently unconfirmed, signaling pathway interactions. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound for various applications.

Discovery and Natural Sources

This compound was first isolated and identified by a team of researchers led by Y. Shibuya in 2001.[1] Their findings were published in the journal Natural Medicines in a paper titled "Isolation and structure determination of new macrocarpals from a herbal medicine, Eucalyptus globulus leaf".[1]

The primary natural source of this compound is the leaves of the Tasmanian blue gum, Eucalyptus globulus.[1] This species of evergreen tree is native to Australia but is now cultivated worldwide.[1] While other macrocarpals have been isolated from various Eucalyptus species, such as Eucalyptus macrocarpa, Eucalyptus globulus is the specifically cited source of this compound.[1][2]

Physicochemical Properties

The chemical structure and properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
Class Phloroglucinol-terpene adduct
Synonyms 9'-epi-Macrocarpal H

Biological Activity

The most well-documented biological activity of this compound is its potent antifouling effect. Research has shown that it is a powerful inhibitor of the attachment of the blue mussel, Mytilus edulis galloprovincialis.[1]

Quantitative Biological Data

The following table summarizes the known quantitative data for the biological activity of this compound.

Biological ActivityAssay Organism/TargetResultReference
AntifoulingMytilus edulis galloprovincialis1-3 times more potent than CuSO₄[1]

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of macrocarpals from Eucalyptus globulus.[3][4] While the full text of the original discovery paper for this compound is not widely available, these methods represent a likely pathway to its successful isolation and identification.

Isolation of this compound from Eucalyptus globulus Leaves
  • Extraction:

    • Air-dried and powdered leaves of Eucalyptus globulus (1 kg) are extracted with methanol (B129727) (3 x 5 L) at room temperature for 48 hours.

    • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanol extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

    • The ethyl acetate fraction, which typically contains the macrocarpals, is concentrated under reduced pressure.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known macrocarpals are further purified by preparative reversed-phase HPLC (C18 column) using a methanol-water gradient to yield pure this compound.

G Figure 1. Experimental Workflow for the Isolation of this compound start Eucalyptus globulus leaves extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, chloroform, ethyl acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel hplc Preparative HPLC silica_gel->hplc end Pure this compound hplc->end G Figure 2. Hypothetical Signaling Pathway for Antifouling Action macrocarpal_k This compound receptor Cell Surface Receptor macrocarpal_k->receptor mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway transcription_factor Transcription Factor Activation mapk_pathway->transcription_factor gene_expression Adhesive Protein Gene Expression transcription_factor->gene_expression adhesion Mussel Adhesion gene_expression->adhesion

References

The Biosynthesis of Macrocarpal K in Eucalyptus: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the biosynthetic pathway of Macrocarpal K, a significant formylated phloroglucinol (B13840) compound (FPC) found in Eucalyptus species. This document is intended for researchers, scientists, and drug development professionals interested in the complex secondary metabolism of Eucalyptus and the potential applications of its bioactive compounds. While the complete pathway for this compound is yet to be fully elucidated, this guide synthesizes existing research on related compounds and precursor pathways to present a putative biosynthetic route, alongside quantitative data and detailed experimental protocols to guide future research.

Introduction

Eucalyptus species are a rich source of diverse secondary metabolites, including the class of formylated phloroglucinol compounds (FPCs). These compounds, which are often adducts of a phloroglucinol core and a terpene moiety, exhibit a range of biological activities and play a role in the plant's defense mechanisms[1][2][3]. This compound, a member of this family, is of particular interest due to its complex structure and potential pharmacological properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The biosynthesis of macrocarpals is believed to follow a convergent pathway, integrating precursors from two major metabolic routes: the polyketide pathway for the phloroglucinol core and the terpenoid pathway for the isoprenoid moiety[4]. Subsequent enzymatic modifications are then required to yield the final complex structure of this compound.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into three key stages:

  • Biosynthesis of the Phloroglucinol Core: This is thought to occur via the polyketide pathway, utilizing a Type III polyketide synthase (PKS).

  • Biosynthesis of the Terpene Moiety: The isoprenoid precursor is synthesized through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

  • Coupling and Subsequent Modifications: A crucial step involving the attachment of the terpene moiety to the phloroglucinol core, likely catalyzed by an aromatic prenyltransferase (aPT), followed by further enzymatic modifications to yield this compound.

Macrocarpal_K_Biosynthesis_Pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway (MVA/MEP) cluster_coupling Coupling and Modification Malonyl-CoA Malonyl-CoA Phloroglucinol_Core Phloroglucinol_Core Malonyl-CoA->Phloroglucinol_Core Type III PKS Macrocarpal_Intermediate Macrocarpal_Intermediate Phloroglucinol_Core->Macrocarpal_Intermediate Acetyl-CoA_G3P Acetyl-CoA / G3P Isoprenoid_Precursor Isoprenoid_Precursor Acetyl-CoA_G3P->Isoprenoid_Precursor Multiple Steps Isoprenoid_Precursor->Macrocarpal_Intermediate Aromatic Prenyltransferase Macrocarpal_K Macrocarpal_K Macrocarpal_Intermediate->Macrocarpal_K Formylation, Oxidation etc.

A putative biosynthetic pathway for this compound in Eucalyptus.

Quantitative Data

While specific quantitative data for this compound biosynthesis is limited, studies on the broader class of FPCs in Eucalyptus provide valuable insights into their abundance and distribution. The following tables summarize the total FPC concentrations found in various tissues of different Eucalyptus species. This data can serve as a benchmark for future studies aiming to quantify this compound.

Eucalyptus SpeciesTissueTotal FPC Concentration (mg g⁻¹ DW)Reference
E. camphoraLeaves65[1]
Flower Buds13
Flowers12
E. globulusLeaves41
E. melliodoraLeavesup to 52
E. loxophleba ssp. lissophloiaLeavesup to 100

DW: Dry Weight

Experimental Protocols

This section outlines detailed methodologies for key experiments required to elucidate the biosynthetic pathway of this compound.

Identification and Characterization of Biosynthetic Genes

A crucial step is the identification of the genes encoding the key enzymes: the Type III PKS and the aromatic prenyltransferase.

Gene_Identification_Workflow Plant_Material Eucalyptus Tissue (e.g., young leaves) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR Degenerate PCR (using conserved PKS/aPT sequences) cDNA_Synthesis->Degenerate_PCR Gene_Fragments Amplified Gene Fragments Degenerate_PCR->Gene_Fragments Sequencing Sequencing and Analysis Gene_Fragments->Sequencing Full_Length_Gene Full-Length Gene Isolation (RACE-PCR) Sequencing->Full_Length_Gene Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Full_Length_Gene->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay

Workflow for the identification and characterization of biosynthetic genes.

Protocol for Degenerate PCR:

  • Primer Design: Design degenerate primers based on conserved amino acid sequences of known plant Type III PKSs and aromatic prenyltransferases.

  • PCR Amplification: Perform PCR using cDNA synthesized from Eucalyptus tissue rich in FPCs as a template.

  • Cloning and Sequencing: Clone the amplified fragments into a suitable vector and sequence multiple clones to identify different gene fragments.

In Vitro Enzyme Assays

Once the candidate genes are identified and the enzymes are expressed heterologously, their function must be validated through in vitro assays.

Protocol for Type III PKS Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant PKS enzyme, a starter-CoA molecule (e.g., acetyl-CoA), and the extender unit malonyl-CoA in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

  • Product Extraction: Stop the reaction and extract the polyketide products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the products by HPLC and LC-MS to identify the phloroglucinol core structure.

Protocol for Aromatic Prenyltransferase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant aPT, the phloroglucinol substrate, and a prenyl pyrophosphate donor (e.g., geranyl pyrophosphate, farnesyl pyrophosphate) in a buffer containing a divalent cation (e.g., Mg²⁺).

  • Incubation: Incubate the reaction at an optimal temperature.

  • Product Extraction: Extract the prenylated products with an organic solvent.

  • Analysis: Analyze the products by HPLC and LC-MS to confirm the coupling of the terpene moiety to the phloroglucinol core.

Quantification of this compound and Intermediates

Accurate quantification is essential for understanding the efficiency of the biosynthetic pathway.

Protocol for FPC Extraction and Quantification by UHPLC-DAD-ESI-Q-TOF-MS/MS:

  • Sample Preparation: Homogenize freeze-dried and ground Eucalyptus tissue in a suitable solvent (e.g., methanol).

  • Extraction: Perform extraction using ultrasonication followed by centrifugation.

  • Analysis: Inject the supernatant into a UHPLC system coupled to a DAD detector and a Q-TOF mass spectrometer.

  • Quantification: Quantify the compounds by comparing the peak areas with those of authentic standards.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound in Eucalyptus requires further research. Key areas for future investigation include:

  • Identification and characterization of the specific Type III PKS and aromatic prenyltransferase involved in this compound biosynthesis.

  • Determination of the kinetic parameters of these enzymes.

  • Identification of the enzymes responsible for the subsequent modifications (e.g., formylation, oxidation) of the macrocarpal scaffold.

  • Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricate biosynthesis of this compound and other valuable formylated phloroglucinol compounds in Eucalyptus.

References

Physical and chemical properties of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol (B13840) derivative, a class of polyphenolic compounds found in various plant species, most notably in the genus Eucalyptus.[1] Like other members of the macrocarpal family, it is characterized by a complex chemical structure consisting of a phloroglucinol core linked to a terpenoid moiety.[2] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis, based on methodologies established for closely related macrocarpals. Furthermore, it explores its potential biological activities and mechanisms of action, drawing comparisons with other well-studied macrocarpals.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties have been computed and are summarized below. It is important to note that some data, such as melting and boiling points, are not yet available.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₄₀O₆[1][3]
Molecular Weight 472.6 g/mol [1]
IUPAC Name 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
CAS Number 218290-59-6
Appearance Likely a slightly yellowish powder (inferred from related macrocarpals)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972), etc. (inferred from related macrocarpals)

Experimental Protocols

Detailed experimental protocols specifically for the isolation and purification of this compound are not extensively documented. However, the methodologies used for other macrocarpals, such as A, B, and C, from Eucalyptus species provide a robust framework.

Isolation and Purification of Macrocarpals from Eucalyptus Leaves

The following protocol is a generalized procedure adapted from methods used for the isolation of various macrocarpals.

1. Plant Material and Extraction:

  • Plant Material: Fresh or air-dried leaves of Eucalyptus species (e.g., Eucalyptus macrocarpa or Eucalyptus globulus) are used as the starting material.

  • Extraction Solvent: 80% aqueous acetone or 95% ethanol (B145695) under reflux are commonly used for the initial extraction.

  • Procedure:

    • The plant material is powdered to increase the surface area for extraction.

    • The powdered leaves are macerated in the chosen solvent.

    • The extraction process is typically repeated multiple times to ensure the exhaustive extraction of target compounds.

    • The solvent is removed under reduced pressure to yield a crude extract.

2. Solvent Partitioning and Fractionation:

  • Solvents: Ethyl acetate and water are used for the primary fractionation, with a subsequent wash using hexane.

  • Procedure:

    • The crude extract is suspended in water and partitioned against an equal volume of ethyl acetate.

    • The ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated under reduced pressure.

3. Chromatographic Purification:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of chloroform and methanol (B129727) is often employed to elute compounds of increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically used for final purification.

    • Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Eucalyptus Leaves (Powdered) extraction Solvent Extraction (80% Acetone or 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc pure_macrocarpal_k Pure this compound hplc->pure_macrocarpal_k

General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are sparse, one source suggests its mode of action involves the disruption of microbial cell walls. This aligns with the known antimicrobial properties of other macrocarpals. For a more detailed understanding of the potential mechanisms, the activities of closely related macrocarpals are discussed below.

Antimicrobial Activity

Macrocarpals, in general, are recognized for their antibacterial and antifungal properties.

  • Antibacterial Activity: Macrocarpal A has demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

  • Antifungal Activity of Macrocarpal C: The antifungal mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes has been elucidated. It involves a multi-pronged attack on the fungal cells:

    • Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability.

    • Generation of Reactive Oxygen Species (ROS): It triggers an increase in intracellular ROS, leading to oxidative stress.

    • DNA Fragmentation: The accumulation of ROS ultimately leads to DNA fragmentation and apoptosis.

G Macrocarpal_C Macrocarpal C Fungal_Cell Fungal Cell Macrocarpal_C->Fungal_Cell Membrane Increased Membrane Permeability Fungal_Cell->Membrane ROS Increased Intracellular ROS Fungal_Cell->ROS DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Antifungal mechanism of Macrocarpal C.

Conclusion

This compound is a promising natural product with potential applications in the pharmaceutical and drug development sectors, particularly in the area of antimicrobial agents. While specific experimental data for this compound remains limited, the established knowledge of other macrocarpals provides a strong foundation for future research. The experimental protocols and mechanistic insights presented in this guide offer a valuable resource for scientists working on the isolation, characterization, and biological evaluation of this intriguing compound. Further investigation is warranted to fully elucidate the unique properties and therapeutic potential of this compound.

References

Macrocarpal K: An In-depth Technical Guide on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals, a class of phloroglucinol-diterpene derivatives isolated from Eucalyptus species, have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the proposed mechanism of action of Macrocarpal K and its congeners against bacteria. While specific research on this compound is limited, this document extrapolates from the broader family of macrocarpals to present a cohesive model of their antibacterial activity, supported by quantitative data and detailed experimental protocols. The primary proposed mechanisms involve the disruption of bacterial cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and subsequent DNA damage.

Quantitative Antimicrobial Activity

The antibacterial efficacy of macrocarpals has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial species. The data presented below is for various macrocarpals, offering a comparative insight into their potency.

MacrocarpalBacterial StrainMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2[1]
Macrocarpal AStaphylococcus aureus FDA209P0.4[1]
Macrocarpal BStaphylococcus aureus0.78 - 3.13[2]
Macrocarpal BBacillus subtilis0.78 - 3.13[2]
Macrocarpal BMicrococcus luteus0.78 - 3.13[2]
Macrocarpal BMycobacterium smegmatis0.78 - 3.13
MacrocarpalsPorphyromonas gingivalisInhibited
MacrocarpalsPrevotella intermediaInhibited
MacrocarpalsPrevotella nigrescensInhibited
MacrocarpalsTreponema denticolaInhibited

Proposed Mechanism of Action

Based on studies of macrocarpals and related phloroglucinol (B13840) compounds, a multi-faceted mechanism of action against bacteria is proposed. This involves a cascade of events leading to bacterial cell death.

Macrocarpal_Mechanism_of_Action cluster_0 This compound Interaction with Bacterium Macrocarpal_K This compound Bacterial_Cell Bacterial Cell Macrocarpal_K->Bacterial_Cell Initial Interaction Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Permeabilization ROS_Production Increased Intracellular ROS Production Membrane_Disruption->ROS_Production Induces DNA_Damage DNA Fragmentation ROS_Production->DNA_Damage Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Results in

Caption: Proposed mechanism of action of this compound against bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the antibacterial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound in a 96-well plate Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity and determine the lowest concentration with no growth (MIC) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test medium.

  • Prepare this compound Dilutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial twofold dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Bacterial Membrane Permeability Assay (SYTOX Green Assay)

This assay assesses the ability of this compound to compromise the bacterial cell membrane using the fluorescent dye SYTOX Green, which only enters cells with damaged membranes.

Membrane_Permeability_Workflow Start Start Prepare_Suspension Prepare bacterial suspension in PBS (OD600 of ~0.5) Start->Prepare_Suspension Treat_with_Macrocarpal Treat cells with varying concentrations of this compound Prepare_Suspension->Treat_with_Macrocarpal Add_SYTOX_Green Add SYTOX Green (final conc. 5 µM) and incubate in the dark Treat_with_Macrocarpal->Add_SYTOX_Green Measure_Fluorescence Measure fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) Add_SYTOX_Green->Measure_Fluorescence Analyze_Data Compare fluorescence of treated samples to controls Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the bacterial membrane permeability assay.

Protocol:

  • Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an optical density at 600 nm (OD₆₀₀) of approximately 0.5.

  • Treatment: Aliquot the bacterial suspension into a 96-well black plate. Add varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle).

  • SYTOX Green Staining: Add SYTOX Green to each well to a final concentration of 5 µM.

  • Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence indicates membrane damage.

Intracellular Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

This protocol measures the generation of intracellular ROS in bacteria treated with this compound using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

ROS_Production_Workflow Start Start Prepare_Suspension Prepare bacterial suspension in PBS Start->Prepare_Suspension Load_with_DCFHDA Load cells with DCFH-DA (e.g., 10 µM) and incubate Prepare_Suspension->Load_with_DCFHDA Wash_Cells Wash cells to remove extracellular DCFH-DA Load_with_DCFHDA->Wash_Cells Treat_with_Macrocarpal Treat cells with varying concentrations of this compound Wash_Cells->Treat_with_Macrocarpal Measure_Fluorescence Measure fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) Treat_with_Macrocarpal->Measure_Fluorescence Analyze_Data Compare fluorescence of treated samples to controls Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the intracellular ROS production assay.

Protocol:

  • Prepare Bacterial Suspension: Grow and prepare the bacterial suspension in PBS as described for the membrane permeability assay.

  • Loading with DCFH-DA: Incubate the bacterial suspension with DCFH-DA (final concentration of 10-20 µM) at 37°C for 30-60 minutes in the dark.

  • Washing: Centrifuge the cells and wash twice with PBS to remove any extracellular DCFH-DA.

  • Treatment: Resuspend the DCFH-DA-loaded cells in PBS and treat with varying concentrations of this compound. Include appropriate controls.

  • Fluorescence Measurement: Measure the fluorescence intensity at different time points using a microplate reader (Excitation: ~488 nm, Emission: ~525 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.

DNA Fragmentation Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be adapted to detect DNA fragmentation in bacteria, a hallmark of apoptosis-like cell death.

TUNEL_Assay_Workflow Start Start Treat_Bacteria Treat bacteria with this compound Start->Treat_Bacteria Fix_and_Permeabilize Fix and permeabilize the bacterial cells Treat_Bacteria->Fix_and_Permeabilize TUNEL_Reaction Perform TUNEL reaction with TdT and fluorescently-labeled dUTP Fix_and_Permeabilize->TUNEL_Reaction Wash_Cells Wash cells to remove unincorporated nucleotides TUNEL_Reaction->Wash_Cells Analyze_by_Microscopy Analyze by fluorescence microscopy or flow cytometry Wash_Cells->Analyze_by_Microscopy End End Analyze_by_Microscopy->End

Caption: Workflow for the bacterial DNA fragmentation (TUNEL) assay.

Protocol:

  • Bacterial Treatment: Treat bacteria with this compound at its MIC for a specified duration.

  • Fixation and Permeabilization: Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cell wall using an appropriate enzyme (e.g., lysozyme (B549824) for Gram-positive bacteria).

  • TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., fluorescein-dUTP).

  • Washing: Wash the cells to remove unincorporated labeled nucleotides.

  • Analysis: Analyze the cells for fluorescence using a fluorescence microscope or a flow cytometer. An increase in the number of fluorescent cells indicates DNA fragmentation.

Conclusion

The available evidence suggests that this compound and related compounds exert their antibacterial effects through a multi-target mechanism, primarily involving the disruption of the cell membrane, which leads to oxidative stress and subsequent DNA damage, culminating in bacterial cell death. The experimental protocols provided in this guide offer a robust framework for the further investigation and confirmation of this proposed mechanism of action. Future research should focus on identifying the specific molecular targets of macrocarpals within the bacterial cell and exploring their potential for synergistic activity with existing antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Antifungal Activity of Macrocarpal C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document details the antifungal properties of Macrocarpal C. Initial searches for "Macrocarpal K" did not yield relevant results, suggesting a potential typographical error in the query. The available body of research predominantly focuses on Macrocarpal C, a compound isolated from Eucalyptus species.

Introduction

Macrocarpal C is a natural phloroglucinol-diterpene compound isolated from the fresh leaves of Eucalyptus globulus Labill (Lan An).[1][2] Traditionally, these leaves have been utilized in Chinese medicine to treat dermatomycosis.[1][2] Bioassay-guided purification has identified Macrocarpal C as a major antifungal component of this plant.[1] This technical guide elucidates the core mechanisms of Macrocarpal C's antifungal activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action. The primary focus of existing research has been on its efficacy against the dermatophyte Trichophyton mentagrophytes, a causative agent of tinea pedis.

Core Antifungal Mechanisms of Action

The antifungal activity of Macrocarpal C against dermatophytes like T. mentagrophytes is not attributed to a single mode of action but rather a cascade of events that compromise fungal cell integrity and induce programmed cell death. The primary mechanisms identified are the disruption of the fungal cell membrane, the generation of intracellular reactive oxygen species (ROS), and the subsequent induction of apoptosis through DNA fragmentation.

Increased Fungal Membrane Permeability

A primary effect of Macrocarpal C is the disruption of the fungal cell membrane's integrity. Treatment with Macrocarpal C leads to a dose-dependent increase in membrane permeability. This effect has been shown to be more potent than that of the conventional antifungal drug terbinafine (B446) hydrochloride at the same Minimum Inhibitory Concentration (MIC). The increased permeability facilitates the entry of substances that are normally excluded from the cell, leading to a loss of cellular homeostasis and eventual cell death.

Induction of Intracellular Reactive Oxygen Species (ROS)

Following membrane disruption, Macrocarpal C triggers a significant increase in the production of intracellular Reactive Oxygen Species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress is a key component of the fungicidal activity of many antimicrobial agents. While the positive control nystatin (B1677061) also induces ROS, Macrocarpal C demonstrates a potent ability to stimulate this damaging oxidative environment within the fungal cell.

Induction of Apoptosis via DNA Fragmentation

The culmination of membrane damage and oxidative stress appears to be the induction of an apoptosis-like cell death pathway in the fungus. This is evidenced by significant DNA fragmentation observed in fungal cells following treatment with Macrocarpal C. This apoptotic effect is a distinguishing feature of Macrocarpal C's mechanism, as other antifungals like terbinafine hydrochloride and nystatin did not produce the same effect at their respective MICs. The process of apoptosis is a controlled, programmed cell death that is crucial for the elimination of damaged or infected cells.

The proposed signaling pathway for Macrocarpal C's antifungal action is visualized below.

Macrocarpal_C_Antifungal_Signaling_Pathway Macrocarpal_C Macrocarpal C FungalCell Fungal Cell (e.g., T. mentagrophytes) Macrocarpal_C->FungalCell Targets Membrane Increased Membrane Permeability FungalCell->Membrane Disrupts ROS Intracellular ROS Production Membrane->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Causes DNA_Damage DNA Fragmentation OxidativeStress->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Fungal_Death Fungal Cell Death Apoptosis->Fungal_Death

Caption: Proposed signaling cascade of Macrocarpal C's antifungal activity.

Quantitative Data Presentation

The antifungal efficacy of Macrocarpal C has been quantified primarily through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundFungal StrainMIC (µg/mL)Reference
Macrocarpal C Trichophyton mentagrophytes1.95
Terbinafine hydrochloride (Control)Trichophyton mentagrophytes0.625
Nystatin (Control)Trichophyton mentagrophytes1.25

Table 1: Minimum Inhibitory Concentrations (MICs) against Trichophyton mentagrophytes.

The table below summarizes the quantitative effects of Macrocarpal C on membrane permeability as measured by the uptake of SYTOX® Green fluorescent dye.

Concentration (relative to MIC)% Increase in SYTOX® Green UptakeP-value (vs. Control)Reference
1 x MIC69.2%P = 0.0043
0.5 x MIC42.0%P = 0.0158
0.25 x MIC13.6%P = 0.0146

Table 2: Effect of Macrocarpal C on Membrane Permeability of T. mentagrophytes.

Experimental Protocols

The elucidation of Macrocarpal C's antifungal mechanism involved a series of specific in vitro assays. The workflow for these key experiments is outlined below.

Experimental_Workflow Start Start: Isolate Macrocarpal C from E. globulus MIC_Assay 1. Determine MIC (CLSI M38-A2 Broth Dilution) Start->MIC_Assay ModeOfAction 2. Investigate Mode of Action at sub-MIC, MIC, and super-MIC concentrations MIC_Assay->ModeOfAction Permeability 2a. Membrane Permeability Assay (SYTOX® Green) ModeOfAction->Permeability ROS_Assay 2b. ROS Production Assay (Carboxy-H2DCFDA) ModeOfAction->ROS_Assay TUNEL_Assay 2c. DNA Fragmentation Assay (TUNEL) ModeOfAction->TUNEL_Assay Data_Analysis 3. Data Analysis & Interpretation Permeability->Data_Analysis ROS_Assay->Data_Analysis TUNEL_Assay->Data_Analysis Conclusion Conclusion: Elucidate Antifungal Mechanism Data_Analysis->Conclusion

References

Macrocarpal C as a Potential DPP-4 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research into "Macrocarpal K" as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor yielded no publicly available scientific literature. However, significant findings exist for a related compound, Macrocarpal C , isolated from Eucalyptus globulus. This technical guide will therefore focus on the available data for Macrocarpal C as a potential DPP-4 inhibitor, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), thereby prolonging their insulinotropic effects. Natural products represent a promising source of novel DPP-4 inhibitors. Research has identified Macrocarpal C, a phloroglucinol (B13840) derivative from Eucalyptus globulus, as a potent inhibitor of DPP-4.[1][2][3][4] This document provides a detailed overview of the quantitative data, experimental protocols, and proposed mechanism of action for Macrocarpal C's inhibitory activity.

Quantitative Data on DPP-4 Inhibition

In vitro studies have demonstrated the DPP-4 inhibitory potential of Macrocarpals A, B, and C. Macrocarpal C, in particular, exhibits significant inhibitory activity with a unique concentration-dependent profile. The following table summarizes the key quantitative findings from these studies.

CompoundConcentration (µM)DPP-4 Inhibition (%)Reference
Macrocarpal C 5090%[1]
< 30Almost no activity
> 35Potent activity
Macrocarpal A 50030%
Macrocarpal B 50030%
Diprotin (Positive Control) 2530%

Proposed Mechanism of Action: Aggregation-Induced Inhibition

The inhibitory profile of Macrocarpal C is distinct from that of its structural analogs, Macrocarpals A and B. While the latter exhibit a linear dose-response relationship, Macrocarpal C displays a sharp increase in inhibitory activity within a narrow concentration range. This phenomenon is attributed to the self-aggregation of Macrocarpal C at concentrations above 30 µM. It is hypothesized that these aggregates are the active species responsible for the potent inhibition of the DPP-4 enzyme.

Macrocarpal_C_Mechanism cluster_0 Low Concentration (< 30 µM) cluster_1 High Concentration (> 35 µM) Monomeric_MC Monomeric Macrocarpal C DPP4_inactive DPP-4 Enzyme (Active) Monomeric_MC->DPP4_inactive No significant inhibition Aggregated_MC Aggregated Macrocarpal C DPP4_active DPP-4 Enzyme (Inhibited) Aggregated_MC->DPP4_active Potent inhibition Monomeric_MC_start Macrocarpal C (Monomer) Monomeric_MC_start->Aggregated_MC Self-aggregation

Figure 1: Proposed mechanism of Macrocarpal C's concentration-dependent DPP-4 inhibition.

Experimental Protocols

Isolation of Macrocarpals from Eucalyptus globulus

The following diagram outlines the general workflow for the isolation of Macrocarpals A, B, and C from Eucalyptus globulus as described in the literature.

Isolation_Workflow Start Eucalyptus globulus Leaves Extraction Extraction with Organic Solvent Start->Extraction Fractionation Activity-Guided Fractionation Extraction->Fractionation Chromatography Chromatographic Separation Fractionation->Chromatography Isolation Isolation of Macrocarpals A, B, C Chromatography->Isolation

Figure 2: General workflow for the isolation of Macrocarpals.

In Vitro DPP-4 Inhibition Assay

The following protocol is based on the methodology described for testing Macrocarpal C and is supplemented with standard procedures for similar assays.

Objective: To determine the in vitro inhibitory effect of a test compound on human DPP-4 enzyme activity.

Materials:

  • Human DPP-4 enzyme (Sigma-Aldrich Co.)

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

  • Test compounds (Macrocarpals A, B, C)

  • Positive control (e.g., Diprotin)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Incubator (37°C)

  • LC-MS system or microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute the human DPP-4 enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the DPP-4 substrate in an appropriate solvent.

    • Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the final desired concentrations for the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Test compound solution (at various concentrations)

      • Positive control solution

      • Vehicle control (solvent only)

    • Add the human DPP-4 enzyme solution to all wells except for the blank controls.

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

  • Detection:

    • The liberated product is quantified to determine the inhibitory activity.

    • For assays using a chromogenic substrate, measure the absorbance at the appropriate wavelength using a microplate reader.

    • For assays using a fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Alternatively, the reaction can be stopped, and the product quantified using LC-MS.

  • Data Analysis:

    • Calculate the percentage of DPP-4 inhibition for each concentration of the test compound using the following formula:

      % Inhibition = [1 - (Rate of sample reaction / Rate of vehicle control reaction)] x 100

    • If applicable, determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available evidence strongly suggests that Macrocarpal C is a potent inhibitor of DPP-4, acting through a novel mechanism of self-aggregation. This unique characteristic warrants further investigation to elucidate the precise structure-activity relationship and the nature of the interaction between the aggregated form of Macrocarpal C and the DPP-4 enzyme.

To date, there are no published in vivo studies specifically evaluating the anti-diabetic effects of Macrocarpal C. Future research should focus on in vivo models to assess the efficacy, pharmacokinetics, and safety of Macrocarpal C as a potential therapeutic agent for type 2 diabetes. Furthermore, the exploration of other related macrocarpals, including this compound, for DPP-4 inhibitory activity could be a valuable avenue for drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Macrocarpal K and other related phloroglucinol (B13840) compounds isolated from Eucalyptus species. Macrocarpals are a class of formylated phloroglucinol-terpene adducts that have demonstrated a range of promising biological activities. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to serve as a valuable resource for ongoing research and drug discovery efforts.

Introduction to this compound and Related Phloroglucinols

This compound is a natural product belonging to the family of phloroglucinols, which are polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene ring. Specifically, it is a complex adduct of a phloroglucinol derivative and a terpene moiety. First identified in Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa, this compound and its analogues (Macrocarpals A, B, C, etc.) have garnered significant scientific interest due to their potent biological activities.[1][2][3] These compounds are key constituents of the plant's defense mechanisms and have shown potential as antimicrobial, anti-inflammatory, and antidiabetic agents.[3][4]

The general structure of macrocarpals consists of a phloroglucinol core, often formylated, linked to a diterpene or other terpene units. This structural complexity gives rise to a diversity of related compounds with varying biological potencies.

Quantitative Data on Biological Activities

The biological activities of this compound and its related phloroglucinols have been evaluated in various in vitro assays. The following tables summarize the available quantitative data to facilitate comparison.

Antimicrobial Activity

Macrocarpals have demonstrated significant activity against a range of Gram-positive bacteria and some fungi. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 1: Antibacterial Activity of Macrocarpals (MIC in µg/mL)

Compound(s)Bacillus subtilisStaphylococcus aureusReference(s)
Macrocarpal A< 0.20.4[5]
Macrocarpals B-G (mixture)0.78 - 3.130.78 - 3.13[3]
Eucalrobusone F-4 (MRSA)[1]

Table 2: Antifungal Activity of Macrocarpals and Related Phloroglucinols (MIC in µg/mL)

CompoundTrichophyton mentagrophytesReference(s)
Macrocarpal C1.95[6]
Euglobal Ia116[1]
Enzyme Inhibitory Activity

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting their potential as antidiabetic agents.

Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Macrocarpals

CompoundConcentration (µM)% InhibitionReference(s)
Macrocarpal A50030[7][8]
Macrocarpal B50030[7][8]
Macrocarpal C5090[7][8]
Other Biological Activities of Related Phloroglucinols from Eucalyptus

Other phloroglucinol derivatives from Eucalyptus species have been reported to possess cytotoxic and immunosuppressive activities.

Table 4: Cytotoxic and Immunosuppressive Activities of Eucalyptus Phloroglucinols

CompoundActivityCell Line/AssayIC50 (µM)Reference(s)
Eucalyptin BCytotoxicA549 (Lung Cancer)1.51[9]
Eucalyptin CImmunosuppressiveT-cell proliferation11.8[10]
Eucalyptin DImmunosuppressiveT-cell proliferation10.2[10]
Eucalyptin GImmunosuppressiveT-cell proliferation18.2[10]
Eucalyptin HImmunosuppressiveT-cell proliferation19.1[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of macrocarpals and related phloroglucinols.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of macrocarpals.[6][9]

  • Preparation of Macrocarpal Stock Solution: Dissolve the purified macrocarpal compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the macrocarpal stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted macrocarpal. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 28-35°C for 24-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the macrocarpal at which there is no visible growth (turbidity) of the microorganism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This colorimetric assay measures the inhibition of DPP-4 enzymatic activity.[7][8]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

    • DPP-4 Enzyme Solution: Prepare a working solution of purified human DPP-4 in the assay buffer.

    • Substrate Solution: Prepare a solution of the chromogenic substrate Gly-Pro-p-nitroanilide in the assay buffer.

    • Test Compound Solution: Prepare various concentrations of the macrocarpal compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations.

    • Include a positive control (a known DPP-4 inhibitor), a negative control (DMSO without the compound), and a blank (assay buffer without the enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to monitor the absorbance kinetically for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows associated with macrocarpals.

DPP-4 Inhibition Mechanism

This diagram illustrates the direct inhibitory effect of Macrocarpal C on the DPP-4 enzyme, which is a key mechanism for its potential antidiabetic activity.

DPP4_Inhibition cluster_0 Physiological Process cluster_1 Inhibition by Macrocarpal C GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Macrocarpal_C Macrocarpal C Macrocarpal_C->DPP4 Inhibits

Caption: Direct inhibition of DPP-4 enzyme by Macrocarpal C.

Antifungal Mode of Action of Macrocarpal C

Based on studies of Macrocarpal C, this workflow illustrates the proposed multi-step mechanism leading to fungal cell death.[6]

Antifungal_Mechanism start Macrocarpal C Exposure membrane Increased Fungal Membrane Permeability start->membrane ros Generation of Reactive Oxygen Species (ROS) membrane->ros dna DNA Fragmentation ros->dna apoptosis Fungal Cell Apoptosis dna->apoptosis

Caption: Proposed antifungal mechanism of Macrocarpal C.

Experimental Workflow for Macrocarpal Isolation

This diagram outlines the general procedure for the isolation of macrocarpals from Eucalyptus leaves.[3]

Isolation_Workflow A Start: Eucalyptus Leaves Freeze-drying and grinding B Extraction 80% Aqueous Acetone A:f1->B:f0 C Fractionation Liquid-liquid partitioning with ethyl acetate B:f1->C:f0 D Purification Column Chromatography (e.g., Silica gel, Sephadex) HPLC C:f1->D:f0 E { Isolated Macrocarpals |  (e.g., this compound)} D:f2->E:f0

Caption: General workflow for the isolation of macrocarpals.

Conclusion

This compound and its related phloroglucinols from Eucalyptus species represent a promising class of natural products with a diverse range of biological activities. Their demonstrated antimicrobial and enzyme-inhibiting properties warrant further investigation for potential therapeutic applications. This technical guide provides a consolidated resource of the current quantitative data, experimental protocols, and mechanistic insights to aid researchers in the continued exploration of these complex and bioactive molecules. Further studies are needed to fully elucidate the structure-activity relationships within the macrocarpal family and to explore their in vivo efficacy and safety profiles.

References

Methodological & Application

Application Note: High-Purity Isolation of Macrocarpal K from Eucalyptus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of acylphloroglucinols found in various Eucalyptus species, exhibiting a range of significant biological activities. Among these, Macrocarpal K has garnered interest for its potential therapeutic applications, including potent antibacterial properties. This document provides a detailed protocol for the isolation of this compound from Eucalyptus globulus leaves, adapted from established methods for related macrocarpals. The protocol is designed to yield high-purity this compound suitable for further research and drug development.

Data Presentation

While specific yield and purity data for this compound are not extensively published, the following table summarizes representative data for closely related macrocarpals isolated from Eucalyptus species to provide an expected range of outcomes.

Table 1: Inhibitory Activity of Related Macrocarpals from Eucalyptus globulus

CompoundConcentration (µM)DPP-4 Inhibition (%)IC₅₀ (µM)
Macrocarpal A500~30%>500
Macrocarpal B500~30%>500
Macrocarpal C50~90%~35[1]

Table 2: Antibacterial Activity of Macrocarpal A

BacteriaMinimum Inhibitory Concentration (MIC)
Bacillus subtilis< 0.2 µg/ml[2]
Staphylococcus aureus0.4 µg/ml[2]

Experimental Protocols

This section details a comprehensive, multi-step protocol for the isolation of this compound from Eucalyptus leaves. The methodology is based on a high-yield, two-step extraction process followed by chromatographic purification.[1][3]

Protocol 1: High-Yield Two-Step Extraction of Macrocarpals

This protocol is designed to maximize the yield of macrocarpals from Eucalyptus leaves by first removing interfering essential oils and then performing a sequential extraction with solvents of increasing polarity.

1. Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. d. Air-dry the plant residue to remove any residual n-hexane.

2. First Extraction (Aqueous Ethanol): a. Submerge the essential oil-free residue in a 30% (w/w) ethanol (B145695) in water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.

3. Second Extraction (Concentrated Ethanol): a. Submerge the plant residue from the first extraction in an 80% (w/w) ethanol in water solution. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.

4. Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.

Protocol 2: Methanol (B129727) Extraction and Partitioning

This alternative protocol is suitable for lab-scale isolation and purification of individual macrocarpals.

1. Initial Extraction: a. Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol. b. Concentrate the methanol extract to yield a crude extract.

2. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v). b. Separate the layers to partition the compounds based on polarity. The macrocarpals will preferentially partition into the organic phase.

Protocol 3: Chromatographic Purification of this compound

The crude extract obtained from either of the above protocols is further purified using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

1. Silica (B1680970) Gel Column Chromatography: a. Prepare a silica gel column packed with a suitable non-polar solvent. b. Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the column. c. Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform. d. Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing macrocarpals.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Pool the fractions containing the target macrocarpals, concentrate, and dissolve in the initial mobile phase for HPLC. b. Purify the target fractions using a C18 reversed-phase column. c. Employ a gradient of acetonitrile (B52724) in water as the mobile phase. d. Monitor the elution profile with a UV detector at approximately 275 nm. e. Collect the peak corresponding to this compound. f. Assess the purity of the isolated this compound by analytical HPLC.

Visualizations

Experimental Workflow

Macrocarpal_K_Isolation_Workflow Start Eucalyptus Leaves Grinding Grinding Start->Grinding PreTreatment Pre-treatment (n-hexane extraction) Grinding->PreTreatment EssentialOils Essential Oils (Discard) PreTreatment->EssentialOils Residue1 Oil-Free Residue PreTreatment->Residue1 Extraction1 First Extraction (30% Ethanol) Residue1->Extraction1 Extract1 Aqueous Extract Extraction1->Extract1 Residue2 Plant Residue Extraction1->Residue2 Combine Combine Extracts Extract1->Combine Extraction2 Second Extraction (80% Ethanol) Residue2->Extraction2 Extract2 Ethanolic Extract Extraction2->Extract2 Extract2->Combine Concentrate Concentration (Rotary Evaporator) Combine->Concentrate CrudeExtract Crude Macrocarpal Extract Concentrate->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Macrocarpal-rich Fractions ColumnChromatography->Fractions HPLC RP-HPLC Purification Fractions->HPLC PureMacrocarpalK Pure this compound HPLC->PureMacrocarpalK

Caption: Workflow for the isolation of this compound.

Proposed Antifungal Signaling Pathway

While the specific signaling pathway for this compound is still under investigation, the known antifungal mechanism of the related Macrocarpal C provides a model. Macrocarpal C has been shown to increase membrane permeability, induce the production of reactive oxygen species (ROS), and cause DNA fragmentation in fungal cells.

Antifungal_Signaling_Pathway MacrocarpalK This compound FungalCell Fungal Cell Membrane MacrocarpalK->FungalCell MembranePermeability Increased Membrane Permeability FungalCell->MembranePermeability ROS Increased Intracellular Reactive Oxygen Species (ROS) FungalCell->ROS CellDeath Fungal Cell Death MembranePermeability->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Fragmentation OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis->CellDeath

Caption: Proposed antifungal mechanism of action.

References

Application Note: High-Yield Purification of Macrocarpal K using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal K is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative, a class of natural products isolated from various Eucalyptus species, notably Eucalyptus globulus and Eucalyptus macrocarpa.[1][2] These compounds, including the closely related Macrocarpals A, B, and C, have garnered significant interest due to their diverse biological activities, which include antibacterial, antifungal, and enzyme inhibition properties.[2][3][4][5] this compound, specifically identified as an isopentylphloroglucinol-β-eudesmol adduct, has shown potent antifouling activity.[1] This document provides a detailed protocol for the high-yield extraction and purification of this compound using a combination of solvent partitioning, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall process for isolating this compound from the plant source to the final purified compound involves a multi-step approach designed to efficiently separate the target molecule from a complex natural extract.

G cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Fractionation cluster_purification Step 3 & 4: Purification plant Eucalyptus Leaves (Ground Powder) oil_removal Essential Oil Removal (e.g., Steam Distillation) plant->oil_removal extract1 Initial Extraction (≤30% Ethanol/Water) oil_removal->extract1 extract2 Secondary Extraction (50-95% Ethanol) extract1->extract2 Plant Residue concentrate Concentrated Crude Extract extract2->concentrate Crude Extract partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) concentrate->partition wash Hexane Wash partition->wash EtOAc_fraction Enriched Ethyl Acetate Fraction wash->EtOAc_fraction silica Silica Gel Column Chromatography EtOAc_fraction->silica hplc Preparative RP-HPLC (C18 Column) silica->hplc Semi-pure Fractions pure_K High-Purity This compound hplc->pure_K G cluster_cell Fungal Cell membrane Increased Membrane Permeability ros Reactive Oxygen Species (ROS) Production membrane->ros dna DNA Fragmentation ros->dna apoptosis Apoptosis dna->apoptosis mc Macrocarpal mc->membrane Induces

References

Synthesis of Macrocarpal K Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Macrocarpal K and its derivatives. Macrocarpals are a class of phloroglucinol-diterpene adducts with a range of biological activities, making them attractive targets for drug discovery and development. This guide focuses on the chemical synthesis of these complex natural products, providing both established and proposed methodologies.

Introduction

This compound is a naturally occurring compound isolated from Eucalyptus species. Like other members of the macrocarpal family, it consists of a phloroglucinol (B13840) core attached to a diterpene moiety. The unique structural architecture and promising biological activities of macrocarpals, including antibacterial and antifungal properties, have spurred interest in their chemical synthesis. Access to these molecules through synthesis is crucial for further biological evaluation and the development of novel therapeutic agents.

While the total synthesis of this compound has not been explicitly detailed in the literature, a plausible synthetic strategy can be devised based on the successful total synthesis of the related Macrocarpal C and established methods for the construction of its key structural components: the phloroglucinol core and the diterpene side chain.

Synthetic Strategy Overview

The general synthetic approach to this compound and its derivatives involves a convergent strategy, where the phloroglucinol and diterpene fragments are synthesized separately and then coupled together. This biomimetic approach mimics the proposed biosynthetic pathway of these natural products.

A key challenge in the synthesis of macrocarpals is the stereoselective construction of the highly functionalized decalin ring system of the diterpene side chain and the subsequent diastereoselective coupling with the phloroglucinol unit.

Data Presentation

The following tables summarize key quantitative data for relevant synthetic transformations, drawing from the literature on the synthesis of Macrocarpal C and related compounds.

Table 1: Key Reactions in the Synthesis of the Diterpene Moiety (based on Analogy to Macrocarpal C Synthesis)

StepReactionReagents and ConditionsProductYield (%)Reference
1Diels-Alder ReactionMasked o-benzoquinone, Acyclic 1,3-dieneFunctionalized DecalinHighGeneral Method
2Cope RearrangementHeatcis-DecalinHighGeneral Method
3Silyl (B83357) Dienol Ether FormationTricyclic Enone, LDA, TMSClSilyl Dienol EtherNot Reported

Table 2: Key Coupling Reaction and Final Steps (based on Macrocarpal C Synthesis)

StepReactionReagents and ConditionsProductYield (%)Reference
4Stereoselective CouplingSilyl Dienol Ether, Benzyl (B1604629) Cation Species from Hexasubstituted Benzene (B151609) Chromium Tricarbonyl ComplexCoupled Product~50% (for two diastereomers)
5DemethylationLithium p-thiocresolate(-)-Macrocarpal CNot Reported

Experimental Protocols

The following protocols are based on the successful total synthesis of Macrocarpal C and provide a detailed guide for the key steps that can be adapted for the synthesis of this compound derivatives.

Protocol 1: Synthesis of the Diterpene Moiety (Tricyclic Enone)

This protocol outlines the general steps for the construction of the decalin ring system, a core feature of the diterpene side chain. The specific starting materials would need to be selected to match the substitution pattern of this compound.

1. Diels-Alder Reaction for Decalin Core Formation:

  • Objective: To construct the bicyclic decalin skeleton.

  • Procedure:

    • Generate the masked o-benzoquinone in situ by oxidizing the corresponding 2-methoxyphenol with (diacetoxy)iodobenzene (DAIB) or [bis(trifluoroacetoxy)]iodobenzene (BTIB) in the presence of the desired acyclic 1,3-diene in methanol.

    • Stir the reaction mixture for the specified time as indicated in the literature for similar transformations.

    • Remove the solvent and excess diene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., CH₂Cl₂) and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • The resulting product is often a bicyclo[2.2.2]octenone derivative which can be carried forward to the next step.

2. Cope Rearrangement to form the cis-Decalin System:

  • Objective: To rearrange the bicyclo[2.2.2]octenone to the thermodynamically more stable cis-decalin system.

  • Procedure:

    • Heat the bicyclo[2.2.2]octenone derivative obtained from the Diels-Alder reaction in a suitable high-boiling solvent.

    • Monitor the reaction by TLC until completion.

    • Upon completion, cool the reaction mixture and purify the cis-decalin product by column chromatography.

3. Elaboration to the Tricyclic Enone and Silyl Dienol Ether Formation:

  • Objective: To further functionalize the decalin system to the tricyclic enone precursor and convert it to the reactive silyl dienol ether for the coupling reaction.

  • Procedure (based on the synthesis of Macrocarpal C precursor):

    • The specific steps to convert the cis-decalin to the tricyclic enone will depend on the target molecule and require a multi-step sequence that is not detailed in the available literature for this compound.

    • To a solution of the tricyclic enone in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

    • After stirring for a specified time, add trimethylsilyl (B98337) chloride (TMSCl).

    • Quench the reaction with a suitable buffer and extract the product with an organic solvent.

    • Purify the resulting silyl dienol ether by column chromatography.

Protocol 2: Synthesis and Coupling of the Phloroglucinol Moiety

This protocol describes the key coupling step from the total synthesis of Macrocarpal C, which is a plausible method for coupling the diterpene and phloroglucinol fragments of this compound.

1. Preparation of the Hexasubstituted Benzene Chromium Tricarbonyl Complex:

  • Objective: To prepare the chiral chromium complex that will act as a benzyl cation equivalent for stereoselective coupling.

  • Note: The synthesis of this complex is a specialized procedure and the full details would need to be obtained from the primary literature by Tanaka et al.

2. Stereoselective Coupling Reaction:

  • Objective: To couple the silyl dienol ether of the diterpene moiety with the activated phloroglucinol derivative.

  • Procedure (based on the synthesis of Macrocarpal C):

    • Generate the biomimetic benzyl cation species in situ from the hexasubstituted benzene chromium tricarbonyl complex.

    • React the generated cation with the silyl dienol ether of the diterpene moiety in a suitable solvent at low temperature.

    • The reaction is expected to yield a mixture of diastereomers at the benzylic position, analogous to the formation of Macrocarpals A and B.

    • Separate the diastereomers by chromatography.

Protocol 3: Final Steps - Demethylation

1. Tris-O-demethylation:

  • Objective: To remove the methyl protecting groups from the phloroglucinol core to yield the final natural product.

  • Procedure (based on the synthesis of Macrocarpal C):

    • Treat

Application Notes & Protocols: Characterization of Macrocarpal K using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal K is a phloroglucinol-sesquiterpene adduct, a class of natural products known for their diverse biological activities. Accurate structural elucidation and characterization are crucial for understanding its structure-activity relationships and for potential drug development. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
IUPAC Name 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
General Class Phloroglucinol-sesquiterpene adduct

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of macrocarpals from Eucalyptus species is as follows:

  • Plant Material Preparation: Air-dried and powdered leaves of the source Eucalyptus species are used.

  • Extraction: The powdered leaves are extracted with 80% aqueous acetone (B3395972) at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with macrocarpals, is collected and dried.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of specific proton signals.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

Mass Spectrometric Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is ideal.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solution should be free of non-volatile salts and buffers.

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the confirmation of the molecular formula.

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. The fragmentation data provides valuable information about the different structural motifs within the molecule.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for a Macrocarpal Compound (Macrocarpal B in CD₃OD)
PositionδC (ppm)δH (ppm, mult., J in Hz)
Phloroglucinol Moiety
1105.8-
2163.5-
3107.26.15 (s)
4161.0-
5108.9-
6163.5-
7 (CHO)192.510.15 (s)
8 (CHO)192.510.15 (s)
Sesquiterpene Moiety
1'40.22.50 (m)
2'28.11.80 (m), 1.65 (m)
3'35.51.95 (m)
4'149.84.85 (s), 4.60 (s)
4a'50.12.20 (m)
5'25.31.75 (m), 1.55 (m)
6'78.13.80 (dd, 10.5, 4.5)
7'30.21.60 (m), 1.40 (m)
8'42.51.85 (m)
8a'55.4-
9'22.11.25 (s)
10'72.3-
11'29.81.20 (s)
12'29.81.20 (s)
Isoamyl Moiety
1''32.12.80 (m)
2''38.71.70 (m)
3''25.91.50 (m)
4''22.80.95 (d, 6.5)
5''22.80.95 (d, 6.5)
Table 2: Representative High-Resolution Mass Spectrometry Data for a Macrocarpal Compound (Macrocarpal B)
IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺473.2898473.2895-0.6
[M+Na]⁺495.2717495.2713-0.8
[M-H]⁻471.2752471.27550.6
Table 3: Representative MS/MS Fragmentation of the [M+H]⁺ Ion for a Macrocarpal Compound
Fragment Ion (m/z)Proposed Structure/Loss
455.2791[M+H - H₂O]⁺
415.2894[M+H - C₃H₇O]⁺ (Loss of isopropanol (B130326) from the sesquiterpene moiety)
289.1434Cleavage of the isoamyl side chain
219.0652Phloroglucinol dialdehyde (B1249045) moiety with a portion of the linker
193.0495Phloroglucinol dialdehyde moiety

Visualizations

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Eucalyptus Leaves powder Powdered Plant Material plant->powder crude_extract Crude Acetone Extract powder->crude_extract partition Solvent Partitioning (Hexane/Ethyl Acetate) crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction silica_column Silica Gel Column Chromatography EtOAc_fraction->silica_column hplc Preparative HPLC silica_column->hplc pure_compound Pure this compound hplc->pure_compound nmr_analysis NMR Spectroscopy (1D, 2D) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (HRMS, MS/MS) pure_compound->ms_analysis data_interpretation Data Interpretation and Structure Assembly nmr_analysis->data_interpretation ms_analysis->data_interpretation final_structure Final Structure of This compound data_interpretation->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Interpretation start Pure this compound Sample proton_nmr ¹H NMR start->proton_nmr carbon_nmr ¹³C NMR start->carbon_nmr cosy COSY start->cosy hsqc HSQC start->hsqc hmbc HMBC start->hmbc proton_info Proton Environment & Multiplicity proton_nmr->proton_info carbon_types Carbon Skeleton (CH₃, CH₂, CH, Cq) carbon_nmr->carbon_types hh_connectivity ¹H-¹H Connectivity cosy->hh_connectivity ch_connectivity ¹H-¹³C One-Bond Connectivity hsqc->ch_connectivity long_range_connectivity ¹H-¹³C Long-Range Connectivity hmbc->long_range_connectivity structure_assembly Assemble Structural Fragments proton_info->structure_assembly carbon_types->structure_assembly hh_connectivity->structure_assembly ch_connectivity->structure_assembly long_range_connectivity->structure_assembly final_structure Proposed Structure structure_assembly->final_structure

Caption: Logical workflow for NMR-based structure elucidation of this compound.

ms_workflow cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation start Pure this compound Sample hrms High-Resolution MS (Full Scan) start->hrms msms Tandem MS (MS/MS) start->msms mol_formula Determine Molecular Formula hrms->mol_formula fragmentation Analyze Fragmentation Pattern msms->fragmentation structure_confirmation Confirm Proposed Structure mol_formula->structure_confirmation substructures Identify Key Substructures and Neutral Losses fragmentation->substructures substructures->structure_confirmation

Caption: Logical workflow for mass spectrometry-based analysis of this compound.

Application Note: UV Spectroscopy Analysis of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of Macrocarpal K using UV-Visible (UV-Vis) spectroscopy. It is intended to guide researchers in determining the characteristic absorbance profile and quantifying the concentration of this compound in solution.

Introduction

This compound is a natural phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative isolated from species of the Eucalyptus plant.[1][2][3] Compounds in this class are known for their potential biological activities, making their characterization and quantification crucial for research and development.[2][4][5] UV-Vis spectroscopy is a fundamental, non-destructive analytical technique widely used for the quantitative analysis of organic compounds containing chromophoric groups.[6] The phloroglucinol and dialdehyde moieties in this compound's structure act as chromophores, which absorb light in the ultraviolet-visible region, allowing for its detection and quantification.

Data Presentation

As no specific experimental UV-Vis data for this compound is readily available in the public domain, the following table is provided as a template for researchers to record their experimental findings.

ParameterValue
Maximum Wavelength (λmax) e.g., 280 nm
Molar Absorptivity (ε) e.g., 15,000 M⁻¹cm⁻¹
Solvent e.g., Ethanol
Concentration Range e.g., 1-20 µg/mL
Correlation Coefficient (R²) e.g., >0.999

Experimental Protocol

This protocol outlines the steps for determining the UV-Vis absorption spectrum and creating a calibration curve for the quantification of this compound.

1. Materials and Equipment

  • Purified this compound standard

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated micropipettes and tips

  • Volumetric flasks (Class A)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock and Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of purified this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to achieve the desired concentration. Ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations suitable for generating a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL). Use the same solvent for all dilutions.

3. Instrumentation and Measurement

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the same solvent used for the standards. Place it in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Determination of λmax:

    • Rinse a quartz cuvette with a mid-range standard solution and then fill it with the same solution.

    • Place the cuvette in the sample holder.

    • Scan the sample across the wavelength range (e.g., 200-400 nm) to obtain the UV absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Measure the absorbance of each working standard solution, starting from the lowest concentration.

    • Rinse the cuvette with the next standard solution before each measurement.

    • Record the absorbance values for each concentration.

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent.

    • Measure the absorbance of the unknown sample at the λmax.

    • Ensure the absorbance reading falls within the range of the calibration curve. If necessary, dilute the sample.

4. Data Analysis

  • Plot a graph of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is desirable.

  • Use the equation of the line to calculate the concentration of this compound in the unknown sample from its absorbance value.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution standards Prepare Working Standards stock->standards Dilution Series blank Measure Blank (Solvent) standards->blank lambda_max Determine λmax blank->lambda_max calibration Measure Standards for Calibration Curve lambda_max->calibration sample Measure Unknown Sample calibration->sample calculate Calculate Unknown Concentration sample->calculate plot Plot Absorbance vs. Concentration regression Linear Regression (y = mx + c) plot->regression regression->calculate

Caption: Experimental workflow for the UV-Vis analysis of this compound.

References

Application Notes and Protocols: Broth Microdilution Assay for Macrocarpal K MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative from the Eucalyptus species, belongs to a class of natural compounds known as macrocarpals, which have demonstrated significant antimicrobial properties. Notably, various macrocarpals have shown potent activity against Gram-positive bacteria, including clinically relevant species.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potency of a compound. The broth microdilution assay is a standardized, quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism.[3][4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from research on related macrocarpal compounds.[5]

Principle of the Broth Microdilution Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is determined as the MIC. This quantitative result is crucial for the initial screening and evaluation of new antimicrobial candidates.

Data Presentation

The MIC values for this compound against various bacterial strains should be recorded and presented in a clear, tabular format to facilitate comparison.

Table 1: Example MIC Data for this compound

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]
Staphylococcus aureusGram-positive25923e.g., 0.78e.g., 0.5 [Vancomycin]
Bacillus subtilisGram-positive6633e.g., <0.4e.g., 0.25 [Ciprofloxacin]
Enterococcus faecalisGram-positive29212e.g., 1.56e.g., 1.0 [Ampicillin]
Escherichia coliGram-negative25922e.g., >100e.g., 0.06 [Ciprofloxacin]
Pseudomonas aeruginosaGram-negative27853e.g., >100e.g., 0.5 [Ciprofloxacin]

Note: The data presented above are hypothetical examples based on reported activities of other macrocarpals and should be replaced with experimental findings. Studies on Macrocarpal A have shown MICs of less than 0.2 µg/mL and 0.4 µg/mL against Bacillus subtilis and Staphylococcus aureus, respectively, with no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Other macrocarpals have also demonstrated MICs in the range of 0.78-3.13 µg/mL against Gram-positive bacteria.

Experimental Protocols

This section provides a detailed methodology for determining the MIC of this compound.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Microplate reader (optional)

  • Resazurin (B115843) sodium salt solution (optional, for viability indication)

Preparation of this compound Stock Solution
  • Based on the solubility of related compounds, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

  • The stock solution should be prepared fresh or stored under appropriate conditions (e.g., -20°C) to maintain stability. The stability of this compound in solution should be determined empirically.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay Procedure
  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add a calculated volume of the this compound stock solution to the first well of each row designated for testing to achieve the highest desired concentration (e.g., for a starting concentration of 100 µg/mL and a stock of 1 mg/mL, add 10 µL to the first well containing 90 µL of broth, then bring the volume to 200 µL after serial dilution).

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row. Discard 100 µL from the last well in the series.

  • Prepare control wells:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no this compound.

    • Sterility Control: A well containing 200 µL of CAMHB only, with no bacteria or compound.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay and the bacterial inoculum to ensure the solvent has no inhibitory effect.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Inoculate each test and control well (except the sterility control) with 100 µL of the diluted bacterial suspension to a final volume of 200 µL.

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

Reading and Interpreting Results
  • After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Optionally, a microplate reader can be used to measure the optical density at 600 nm to aid in determining the endpoint.

  • For a more distinct endpoint, a viability indicator such as resazurin can be added to the wells after incubation. A color change (e.g., blue to pink) indicates bacterial growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for this compound MIC determination.

Broth_Microdilution_Workflow prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup Dispense Broth into 96-Well Plate plate_setup->serial_dilution add_controls Set Up Controls (Growth, Sterility, Solvent) serial_dilution->add_controls add_controls->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for Fluorometric Measurement of Macrocarpal K DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose metabolism.[1][2] It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released in response to food intake and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release, thereby maintaining glucose homeostasis.[3][4][5] Inhibition of DPP-4 prolongs the action of incretins, making it a key therapeutic target for the management of type 2 diabetes mellitus.[6][7]

Macrocarpals are a class of natural compounds with demonstrated biological activities. This document focuses on Macrocarpal K, a potential DPP-4 inhibitor. While the existing literature prominently features Macrocarpals A, B, and C isolated from Eucalyptus globulus as DPP-4 inhibitors, with Macrocarpal C being the most potent, this protocol is designed to be applicable for the evaluation of "this compound" and other analogues.[7][8] These application notes provide a detailed protocol for a sensitive fluorometric assay to determine the DPP-4 inhibitory activity of this compound, enabling researchers to screen and characterize its potential as a therapeutic agent.

Principle of the Assay

The fluorometric assay for DPP-4 inhibition is based on the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation is directly proportional to the DPP-4 enzymatic activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The inhibitory activity of this compound is quantified by measuring the reduction in fluorescence in the presence of the compound compared to a control without the inhibitor.

Materials and Reagents

  • Human recombinant DPP-4 enzyme

  • DPP-4 fluorometric substrate (Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound (test compound)

  • Sitagliptin or other known DPP-4 inhibitor (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well black microplates, preferably with a clear bottom

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[2][9]

  • Incubator capable of maintaining 37°C

  • Multichannel pipettes and sterile pipette tips

Data Presentation

Table 1: Inhibitory Activity of Macrocarpals against DPP-4
CompoundConcentration (µM)% Inhibition
Macrocarpal A500~30%
Macrocarpal B500~30%
Macrocarpal C50~90%

Note: Data extracted from a study on Macrocarpals A, B, and C.[7] The IC50 value for this compound should be determined experimentally using the protocol below and presented in a similar table.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.
  • DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme stock solution in cold assay buffer to the desired working concentration. Keep the diluted enzyme on ice.
  • DPP-4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute it to the final working concentration in the assay buffer.
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.

2. Assay Procedure:

  • Set up the 96-well black microplate as follows, with each condition in triplicate:
  • Blank (No Enzyme) Wells: Add assay buffer and the corresponding concentration of DMSO used in the test wells.
  • Enzyme Control (100% Activity) Wells: Add assay buffer, DPP-4 enzyme solution, and DMSO.
  • Positive Control Wells: Add assay buffer, DPP-4 enzyme solution, and a known DPP-4 inhibitor (e.g., Sitagliptin) at its IC50 concentration.
  • Test Compound Wells: Add assay buffer, DPP-4 enzyme solution, and the various dilutions of this compound.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
  • Immediately place the plate in a fluorescence microplate reader.

3. Measurement:

  • Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, with excitation at 360 nm and emission at 460 nm.[1][10]

4. Data Analysis:

  • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.
  • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Velocity_Control - Velocity_Inhibitor) / Velocity_Control] * 100
  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

DPP4_Inhibition_Pathway cluster_0 Physiological State cluster_1 DPP-4 Action cluster_2 Inhibitor Action GLP1_GIP Active Incretins (GLP-1, GIP) Insulin Insulin Secretion GLP1_GIP->Insulin stimulates Glucagon Glucagon Suppression GLP1_GIP->Glucagon stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Glucose Glucose Homeostasis Insulin->Glucose Glucagon->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades Macrocarpal_K This compound Macrocarpal_K->DPP4 inhibits Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents: - DPP-4 Enzyme - Substrate (Gly-Pro-AMC) - this compound Dilutions - Controls Add_Reagents Add Enzyme, Buffer, and this compound/Controls to wells Reagent_Prep->Add_Reagents Pre_Incubate Pre-incubate at 37°C for 10 minutes Add_Reagents->Pre_Incubate Add_Substrate Add Substrate to initiate reaction Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic reading of fluorescence (Ex: 360nm, Em: 460nm) Add_Substrate->Read_Fluorescence Calculate_Velocity Calculate initial reaction velocities Read_Fluorescence->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a phloroglucinol (B13840) derivative isolated from Eucalyptus species.[1][2] While research on the specific bioactivities of this compound is emerging, related compounds such as Macrocarpal I have demonstrated significant anticancer properties, including the inhibition of proliferation and induction of apoptosis in colorectal cancer cells.[3] Furthermore, Macrocarpal C has been shown to exert its antifungal effects by increasing membrane permeability, generating reactive oxygen species (ROS), and inducing DNA fragmentation. Given the therapeutic potential of analogous natural products, a thorough investigation into the cytotoxic effects of this compound is warranted.

These application notes provide a comprehensive framework and detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines. The proposed workflow encompasses the evaluation of cell viability, the characterization of apoptotic pathways, and the elucidation of the underlying molecular mechanisms.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for characterizing the cytotoxic properties of this compound.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action viability_assay Cell Viability Assay (MTT) ic50 Determine IC50 Values viability_assay->ic50 Dose-response data apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Select concentrations caspase_assay Caspase-3/7 Activity Assay apoptosis_assay->caspase_assay Confirm apoptosis pathway_analysis Signaling Pathway Analysis caspase_assay->pathway_analysis Investigate upstream signals

Caption: A general workflow for evaluating this compound cytotoxicity.

Data Presentation: Summary of Hypothetical Cytotoxicity Data

The following tables present hypothetical data for the cytotoxic effects of this compound on various cancer cell lines. These tables are intended to serve as a template for presenting experimental findings.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma4815.2 ± 1.8
HeLaCervical Cancer4822.5 ± 2.5
MCF-7Breast Cancer4818.9 ± 2.1
HCT116Colorectal Carcinoma4812.7 ± 1.5

Table 2: Apoptosis Induction by this compound in A549 Cells (48h Treatment)

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.1 ± 2.32.5 ± 0.52.4 ± 0.6
This compound7.570.3 ± 3.115.8 ± 1.913.9 ± 1.7
This compound1545.2 ± 2.835.6 ± 2.419.2 ± 2.1
This compound3015.7 ± 1.950.1 ± 3.534.2 ± 3.0

Table 3: Caspase-3/7 Activity in A549 Cells Treated with this compound (24h)

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
Vehicle Control015,234 ± 1,2871.0
This compound7.548,756 ± 3,9803.2
This compound1595,876 ± 7,5436.3
This compound30150,234 ± 11,8769.9

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, HeLa, MCF-7, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Apoptotic Activity (Caspase-3/7 Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound-treated and control cells

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Potential Signaling Pathways Involved in this compound-Induced Apoptosis

Natural products often induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases like caspase-3 and -7.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 -> Caspase-8 disc->caspase8 bcl2 Bcl-2 family regulation (Bax/Bak activation) caspase8->bcl2 Bid cleavage caspase37 Pro-caspase-3/7 -> Caspase-3/7 caspase8->caspase37 stress Cellular Stress (e.g., DNA damage, ROS) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-caspase-9 -> Caspase-9 apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Further investigation into the specific signaling pathways modulated by this compound could involve Western blotting for key proteins in these pathways (e.g., Bcl-2 family proteins, cytochrome c, cleaved caspases) or the use of specific pathway inhibitors. The MAPK signaling pathway is another common target for natural products in cancer and may warrant investigation.

References

Application Notes and Protocols for Developing Stable Formulations of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Macrocarpal K

This compound is a naturally occurring phloroglucinol (B13840), a class of polyphenolic compounds, predominantly isolated from various Eucalyptus species.[1][2] Its structure, characterized by a phloroglucinol core attached to a diterpene moiety, contributes to its recognized antimicrobial properties, including the disruption of microbial cell walls.[1][2] Like many polyphenolic compounds, this compound presents significant challenges in formulation development due to its inherent instability and poor solubility. These compounds are highly susceptible to degradation when exposed to light, heat, and alkaline conditions, which can compromise their therapeutic efficacy.[3] This document provides detailed application notes and protocols to guide researchers in developing stable formulations of this compound.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₄₀O₆[1][2][4]
Molecular Weight472.6 g/mol [1][2][4]
AppearanceColorless to beige solid
Solubility (predicted)Poorly soluble in water
pKa (strongest acidic)~6.69 (Predicted for similar macrocarpals)[5]

Stability Challenges of this compound

The primary challenge in formulating this compound is its susceptibility to degradation. Understanding the degradation pathways is crucial for developing a stable and effective drug product.

Key Factors Influencing this compound Stability:

  • pH: Polyphenolic compounds are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline environments.[6] Formulations should aim for a pH below 7.

  • Oxidation: The hydroxyl groups on the phloroglucinol ring are susceptible to oxidation, leading to the formation of quinone-type structures and loss of activity. The inclusion of antioxidants is highly recommended.

  • Light: Exposure to UV and visible light can trigger photochemical degradation. Light-resistant packaging is essential for the final drug product.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Formulations should be stored in controlled, cool environments.

Formulation Strategies for Enhanced Stability

Several strategies can be employed to overcome the stability challenges of this compound. The choice of formulation will depend on the intended route of administration and desired release profile.

3.1. Encapsulation Technologies

Encapsulation can protect this compound from environmental factors, thereby enhancing its stability.

  • Spray Drying: This technique involves atomizing a solution or suspension of this compound with a carrier material (wall material) into a hot gas stream to produce dry, encapsulated particles.

    • Common Wall Materials: Maltodextrin, gum arabic, and modified starches are effective in protecting polyphenols from oxidation.

  • Nanoemulsions: These are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. Nanoemulsions can improve the solubility and stability of lipophilic compounds like this compound.

3.2. Excipient Selection

Careful selection of excipients is critical for a stable formulation. Excipient compatibility studies are essential to identify any potential interactions that could lead to degradation.

Recommended Excipients for this compound Formulations:

Excipient ClassExampleFunction
AntioxidantsAscorbic acid, Butylated hydroxytoluene (BHT)Inhibit oxidative degradation
pH Modifiers/BuffersCitric acid, Phosphate buffersMaintain an optimal pH for stability
Chelating AgentsEthylenediaminetetraacetic acid (EDTA)Sequester metal ions that can catalyze oxidation
Suspending/Viscosity-enhancing agentsXanthan gum, Microcrystalline celluloseImprove physical stability of suspensions
SolubilizersCyclodextrins, PolysorbatesEnhance the solubility of this compound

Experimental Protocols

The following protocols provide detailed methodologies for the formulation, characterization, and stability testing of this compound.

4.1. Protocol 1: Formulation of this compound Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil (oil phase)

  • Lecithin (B1663433) (emulsifier)

  • Polysorbate 80 (co-emulsifier)

  • Glycerol (B35011) (humectant)

  • Citric acid buffer (0.1 M, pH 4.5) (aqueous phase)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Ultrasonic bath

  • Dynamic light scattering (DLS) instrument for particle size analysis

Procedure:

  • Preparation of the Oil Phase: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in MCT oil. Add lecithin to the oil phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase: Dissolve Polysorbate 80 and glycerol in the citric acid buffer.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for 5-10 cycles at a pressure of 15,000 psi.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) using a DLS instrument.

    • Determine the zeta potential to assess the physical stability of the nanoemulsion.

    • Visually inspect the formulation for any signs of phase separation or precipitation.

4.2. Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Expose solid this compound to a dry heat of 80°C for 48 hours.

Analysis:

  • Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see Protocol 3).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation.

4.3. Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound in formulations and for stability studies. This method is adapted from established methods for similar macrocarpals.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 50% B5-25 min: 50% to 90% B (linear gradient)25-30 min: 90% B (isocratic)30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 1: Representative Stability Data for a this compound Nanoemulsion Formulation (Storage at 4°C)

Time (Months)AppearanceDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)This compound Content (%)
0Homogeneous, milky white152.3 ± 2.10.18 ± 0.02-35.6 ± 1.5100.0 ± 1.2
1Homogeneous, milky white155.8 ± 2.50.19 ± 0.03-34.9 ± 1.899.2 ± 1.5
3Homogeneous, milky white160.1 ± 3.00.21 ± 0.02-33.7 ± 2.097.5 ± 1.8
6Homogeneous, milky white165.4 ± 3.50.23 ± 0.04-32.1 ± 2.295.1 ± 2.1

Note: The data presented in this table is for illustrative purposes and represents typical results for a stable nanoemulsion formulation.

Table 2: Representative Forced Degradation Data for this compound

Stress ConditionDurationDegradation (%)Number of Degradation Products
0.1 M HCl24 hours8.52
0.1 M NaOH2 hours25.24
3% H₂O₂24 hours15.83
Photolytic1.2 million lux hours12.12
Thermal (80°C)48 hours10.31

Note: The data presented in this table is for illustrative purposes and represents expected outcomes from a forced degradation study.

Visualizations

Diagram 1: Proposed Signaling Pathway for Phloroglucinol-Induced Apoptosis

Phloroglucinol Phloroglucinol Fas_Receptor Fas Receptor Phloroglucinol->Fas_Receptor Activates Bcl2_Family Bcl-2 Family (Bax↑, Bcl-2↓) Phloroglucinol->Bcl2_Family Modulates PI3K_Akt PI3K/Akt Pathway Phloroglucinol->PI3K_Akt Inhibits Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway Caspase8 Caspase-8 Fas_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c Bcl2_Family->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates mTOR mTOR PI3K_Akt->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibits

Caption: Phloroglucinol induces apoptosis via extrinsic and intrinsic pathways.

Diagram 2: Experimental Workflow for Stable Formulation Development

cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Stability A Characterization of This compound (Solubility, Stability Profile) B Excipient Compatibility Screening (DSC, FTIR) A->B C Selection of Formulation Approach (e.g., Nanoemulsion) B->C D Optimization of Formulation Parameters C->D E Physicochemical Characterization (Size, Zeta Potential) D->E F Forced Degradation Studies E->F G Long-term Stability Testing (ICH Guidelines) F->G H Final Formulation G->H Stable Formulation

Caption: Workflow for developing a stable this compound formulation.

References

In Vivo Experimental Design for Macrocarpal K Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the in vivo efficacy, specific dosages, and definitive signaling pathways of Macrocarpal K is not extensively available in current scientific literature. The following application notes and protocols are based on established methodologies for related phloroglucinol (B13840) compounds, such as other macrocarpals, and general best practices for the in vivo assessment of novel natural products. These guidelines are intended to provide a robust framework for researchers to design and conduct their own studies on this compound.

Introduction

This compound is a phloroglucinol compound derived from Eucalyptus species.[1] Phloroglucinols as a class are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Rigorous in vivo studies are essential to translate promising in vitro findings into potential therapeutic applications. This document outlines a comprehensive approach to the in vivo experimental design for this compound, covering initial toxicity assessments, efficacy evaluation in disease models, and pharmacokinetic profiling.

Preclinical In Vivo Experimental Workflow

A systematic in vivo evaluation of this compound should follow a logical progression from safety assessment to efficacy and pharmacokinetic profiling. The following workflow is recommended:

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Pharmacokinetic Profiling Toxicity Acute & Sub-chronic Toxicity Studies (OECD Guidelines) AntiInflammatory Anti-inflammatory Efficacy Models (e.g., Carrageenan-induced paw edema) Toxicity->AntiInflammatory Establish Maximum Tolerated Dose (MTD) AntiCancer Anticancer Efficacy Models (e.g., Xenograft models) Toxicity->AntiCancer Establish MTD PK Pharmacokinetic (PK) Studies (Single & Multiple Dose) AntiInflammatory->PK AntiCancer->PK

Caption: Overall experimental workflow for in vivo studies of this compound.

Toxicity Studies

Prior to efficacy testing, it is crucial to establish the safety profile of this compound through acute and sub-chronic toxicity studies, following Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity Study (OECD Guideline 423)
  • Objective: To determine the acute toxic effects of a single high dose of this compound and to identify the dose range for subsequent studies.

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

  • Methodology:

    • House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water. Allow a minimum of 5 days for acclimatization.

    • Employ a stepwise procedure with 3 animals per step.

    • Based on the lack of prior in vivo data, a conservative starting dose of 300 mg/kg is proposed.

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer orally by gavage.

    • Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality for up to 14 days.

    • Record body weight changes.

    • At the end of the study, perform gross necropsy on all animals.

Anti-inflammatory Efficacy Studies

Based on the known anti-inflammatory properties of related compounds, this is a key area for investigation.[4]

Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the acute anti-inflammatory activity of this compound.

  • Animal Model: Male Wistar rats (150-200g).

  • Methodology:

    • Acclimatize animals for at least 5 days.

    • Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg, orally).

    • Administer the respective treatments one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema.

Data Presentation: Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.42 ± 0.0550.6%
This compound250.71 ± 0.0616.5%
This compound500.58 ± 0.0431.8%
This compound1000.49 ± 0.0542.4%

Anticancer Efficacy Studies

The potential of this compound as an anticancer agent can be investigated using xenograft models, similar to studies on Macrocarpal I.

Colorectal Cancer Xenograft Model
  • Objective: To assess the in vivo antitumor efficacy of this compound on the growth of human colorectal cancer cells.

  • Animal Model: Athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Methodology:

    • Subcutaneously inject 5 x 10^6 HCT116 human colorectal carcinoma cells into the right flank of each mouse.

    • When tumors reach a palpable size (approx. 100-150 mm³), randomize mice into treatment groups (n=8): Vehicle control, Positive control (e.g., 5-Fluorouracil), and this compound (e.g., 20, 40 mg/kg, intraperitoneal injection, daily).

    • Measure tumor volume and body weight every 3 days. Tumor volume (mm³) = (length × width²) / 2.

    • After 21 days, euthanize the mice, excise the tumors, and weigh them.

    • A portion of the tumor can be used for immunohistochemistry (e.g., Ki-67 for proliferation) and Western blot analysis.

Data Presentation: Anticancer Efficacy
Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)
Vehicle Control-1520 ± 2101.45 ± 0.25
5-Fluorouracil20480 ± 950.45 ± 0.10
This compound201150 ± 1801.10 ± 0.20
This compound40780 ± 1500.75 ± 0.15

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a drug.

Single-Dose PK Study in Rats
  • Objective: To determine the basic pharmacokinetic parameters of this compound after intravenous and oral administration.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Methodology:

    • Fast rats overnight before dosing.

    • Administer this compound intravenously (e.g., 5 mg/kg) and orally (e.g., 20 mg/kg) to different groups of rats (n=4 per group).

    • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters
ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1250 ± 180450 ± 90
Tmax (h)0.081.5
AUC (0-t) (ng·h/mL)2800 ± 3503200 ± 410
t½ (h)2.5 ± 0.43.1 ± 0.6
Bioavailability (%)-35.7%

Proposed Signaling Pathway Modulation

Many natural compounds exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. It is plausible that this compound may act through similar mechanisms.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) p38 p38 LPS->p38 activates JNK JNK LPS->JNK activates ERK ERK LPS->ERK activates IKK IKK LPS->IKK activates MacrocarpalK This compound MacrocarpalK->p38 inhibits MacrocarpalK->JNK inhibits MacrocarpalK->ERK inhibits MacrocarpalK->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes upregulates

Caption: Proposed anti-inflammatory signaling pathway for this compound.

This pathway suggests that this compound may inhibit the activation of key inflammatory signaling cascades like MAPK and NF-κB, thereby reducing the expression of pro-inflammatory mediators. This hypothesis can be tested in vivo by analyzing protein expression and phosphorylation status in tissues from the anti-inflammatory models using techniques like Western blotting.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Macrocarpal K Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Macrocarpal K from Eucalyptus species.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound has been reported in Eucalyptus globulus. While other macrocarpals have been isolated from Eucalyptus macrocarpa, the specific presence of this compound in this species is less documented. The choice of species can significantly influence the yield and profile of the extracted macrocarpals.

Q2: What is the chemical nature of this compound and why can it be challenging to extract?

A2: this compound belongs to the class of acylphloroglucinols, which are complex natural products. These molecules consist of a polar phloroglucinol (B13840) core linked to a less polar diterpene moiety. This dual polarity can create challenges in selecting a single optimal solvent for achieving high extraction yields and may lead to the co-extraction of impurities.

Q3: Are there any pre-extraction steps that can enhance the yield of this compound?

A3: Yes, a critical pre-extraction step is the removal of essential oils from the plant material. A patented method suggests that a pre-wash with a non-polar solvent, such as n-hexane or petroleum ether, can lead to a higher yield of macrocarpals. This initial step minimizes interference from the abundant essential oils during the main extraction and subsequent purification stages.

Q4: What are the recommended solvents for this compound extraction?

A4: A sequential extraction approach is often the most effective method. After an initial pre-wash with a non-polar solvent to remove essential oils, a series of extractions with solvents of increasing polarity is recommended. For instance, an initial extraction with a lower concentration of ethanol (B145695) in water (e.g., 30% w/w) can be followed by a second extraction with a higher ethanol concentration (e.g., 80% w/w). Other solvents that have been used for macrocarpal extraction include methanol (B129727) and aqueous acetone.

Q5: What advanced extraction techniques can be applied to improve this compound yield?

A5: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve extraction efficiency by disrupting plant cell walls and facilitating the release of bioactive compounds. These methods can often reduce extraction time and solvent consumption.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Crude Extract Yield 1. Suboptimal Solvent Choice: The solvent may not be suitable for the amphipathic nature of this compound. 2. Inadequate Grinding of Plant Material: Insufficient surface area of the plant material can lead to poor solvent penetration. 3. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for efficient compound release. 4. Poor Quality Plant Material: The concentration of this compound can vary based on plant age, harvest season, and growing conditions.1. Implement Sequential Extraction: Use a series of solvents with varying polarities (e.g., n-hexane pre-wash, followed by increasing concentrations of aqueous ethanol). 2. Ensure Fine Grinding: Grind the dried leaves into a fine powder to maximize the surface area for extraction. 3. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Response surface methodology can be employed for this purpose. 4. Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time of year, to ensure consistency.
Low Purity of this compound in Crude Extract 1. Co-extraction of Impurities: The presence of essential oils and other compounds can contaminate the extract. 2. Degradation of this compound: Harsh extraction conditions (e.g., high temperatures) can lead to the degradation of the target compound.1. Pre-treatment to Remove Essential Oils: Macerate the powdered leaves in a non-polar solvent like n-hexane before the main extraction. 2. Use Milder Extraction Conditions: Opt for room temperature extraction or use temperature-controlled methods to prevent degradation.
Emulsion Formation During Liquid-Liquid Partitioning 1. Presence of Surfactant-like Compounds: Natural products in the extract can act as emulsifiers. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Add Brine: Introduce a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. 3. Centrifugation: If the emulsion persists, centrifugation can help to separate the layers.
Inconsistent Yields Between Batches 1. Variability in Plant Material: As mentioned, the chemical composition of plants can vary. 2. Inconsistent Extraction Protocol: Minor deviations in extraction parameters can lead to different outcomes.1. Standardize Plant Material Collection: Establish a consistent protocol for the collection and preparation of the plant material. 2. Maintain a Detailed and Consistent Protocol: Ensure that all extraction parameters (e.g., solvent-to-solid ratio, extraction time, temperature, agitation speed) are kept constant across all batches.

Experimental Protocols

Protocol 1: High-Yield Sequential Extraction of this compound

This protocol is adapted from a patented method designed to maximize the yield of macrocarpals.

  • Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.

  • First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water. b. Stir the mixture at

Technical Support Center: Optimizing Solvent Systems for Macrocarpal K Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for the purification of Macrocarpal K. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and why is its purification challenging?

This compound, isolated from Eucalyptus species such as Eucalyptus globulus, is a complex natural product belonging to the class of acylphloroglucinols.[1] Specifically, it is an isopentylphloroglucinol-β-eudesmol adduct.[1] Like other macrocarpals, its structure contains a polar phloroglucinol (B13840) core and a non-polar diterpene moiety. This dual polarity, or amphipathic nature, can make selecting an optimal solvent system for high-yield purification challenging. It often leads to the co-extraction of impurities with similar properties and can present difficulties in achieving high purity with a single chromatographic step.

Q2: What are the initial steps and recommended solvents for extracting this compound from plant material?

The initial extraction of macrocarpals, including what can be inferred for this compound, typically involves the following steps:

  • Plant Material Preparation: Fresh or dried leaves of the Eucalyptus species are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A common approach is to use a polar solvent to extract the macrocarpals. Commonly used solvents for related macrocarpals include:

    • Methanol[2]

    • 95% Ethanol under reflux[3]

    • 80% aqueous acetone[4]

A sequential extraction approach is often effective. This may involve an initial wash with a non-polar solvent like n-hexane to remove essential oils and other non-polar impurities before the main extraction with a more polar solvent.

Q3: How can I fractionate the crude extract to enrich for this compound?

Liquid-liquid partitioning is a crucial step to separate compounds based on their polarity. For macrocarpals, a common method involves:

  • Solvents: Ethyl acetate (B1210297) and water are frequently used for the primary fractionation.

  • Procedure: The crude extract is suspended in water and then partitioned against an equal volume of ethyl acetate. This process is often repeated, and the ethyl acetate fractions, which will contain the macrocarpals, are combined and concentrated. A subsequent wash of the ethyl acetate fraction with hexane (B92381) can further remove non-polar impurities.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of this compound from other macrocarpals on a silica (B1680970) gel column.

  • Potential Cause: The solvent system has insufficient selectivity for the closely related macrocarpal structures.

  • Suggested Solution:

    • Optimize the Solvent Gradient: Employ a shallow gradient of a polar solvent in a non-polar solvent. Start with a low polarity mobile phase and gradually increase the polarity. For example, a stepwise gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexane.

    • Solvent System Comparison: The choice of solvents is critical. Below is a table of common solvent systems used for the separation of related macrocarpals.

Stationary PhaseSolvent System (Gradient Elution)Application Notes
Silica Geln-Hexane / Ethyl AcetateStepwise elution from 50:1 to 0:1 has been used for the separation of Macrocarpals A-C.
Silica GelChloroform / MethanolA gradient of increasing methanol concentration is effective for separating macrocarpal fractions.

Issue 2: this compound is eluting too quickly or not at all from the silica gel column.

  • Potential Cause: The initial solvent polarity is too high (eluting too quickly) or too low (not eluting).

  • Suggested Solution:

    • Adjust Initial Polarity: If the compound elutes too fast, start with a less polar solvent mixture (e.g., a higher percentage of hexane in a hexane/ethyl acetate system). If it doesn't elute, increase the initial polarity of the solvent system (e.g., a higher starting concentration of ethyl acetate or methanol).

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine an appropriate starting solvent system. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.

High-Performance Liquid Chromatography (HPLC) Purification

Issue 3: Co-elution of this compound with other impurities during reversed-phase HPLC.

  • Potential Cause: The mobile phase composition is not optimized for resolving structurally similar compounds.

  • Suggested Solution:

    • Modify the Mobile Phase Gradient: A shallow gradient is often key to separating closely related compounds. For a C18 or C8 column, a slow, linear gradient of acetonitrile (B52724) or methanol in water is a good starting point.

    • Add a Modifier: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution for phenolic compounds like macrocarpals.

    • Solvent Selection: While both methanol and acetonitrile can be used as the organic modifier, they can offer different selectivities. If resolution is poor with one, it is worthwhile to try the other.

Stationary PhaseMobile Phase (Gradient Elution)Application Notes
C18 Reversed-PhaseAcetonitrile / Water with 0.1% Formic AcidA typical gradient might run from 40% to 100% acetonitrile over 30-40 minutes.
C8 Reversed-PhaseMethanol / WaterA gradient from 70% methanol to 100% methanol over 60 minutes has been used for Macrocarpals A, B, and C.

Issue 4: Peak tailing of the this compound peak in HPLC.

  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or sample overload.

  • Suggested Solution:

    • Add a Modifier: As mentioned above, adding a small amount of acid to the mobile phase can help to reduce peak tailing by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Reduce Sample Concentration: Injecting a lower concentration of the sample can prevent column overload, which is a common cause of peak tailing.

    • Check pH of Mobile Phase: Ensure the pH of the mobile phase is appropriate for the compound to be in a single ionic form.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Macrocarpal-Enriched Fraction

  • Stationary Phase: Silica gel (60 Å, 70-230 mesh).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the dried, enriched extract in a minimal amount of the initial mobile phase or a slightly stronger solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% n-hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC to identify those containing this compound.

Protocol 2: General Procedure for Reversed-Phase HPLC Purification

  • Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program: Develop a linear gradient. A starting point could be 40% B, increasing to 100% B over 30-40 minutes. This will need to be optimized based on the specific column and the separation achieved.

  • Sample Preparation: Dissolve the partially purified fractions containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: Use a UV detector set at a wavelength where macrocarpals show strong absorbance, typically around 275 nm.

  • Fraction Collection: Collect the peak corresponding to this compound. The purity of the collected fraction should be confirmed by analytical HPLC.

Visualizations

Experimental_Workflow plant_material Eucalyptus Leaves (Ground Powder) extraction Solvent Extraction (e.g., Methanol, 80% Acetone) plant_material->extraction partitioning Liquid-Liquid Partitioning (Ethyl Acetate / Water) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography (e.g., Hexane/EtOAc or CHCl3/MeOH gradient) partitioning->column_chrom Enriched Fraction hplc Reversed-Phase HPLC (C18 or C8, Acetonitrile/Water or Methanol/Water gradient) column_chrom->hplc Partially Purified Fractions pure_mk Pure this compound hplc->pure_mk

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Poor Purification Outcome check_method Which purification step is problematic? start->check_method column_issues Column Chromatography check_method->column_issues hplc_issues HPLC check_method->hplc_issues poor_sep_col Poor Separation column_issues->poor_sep_col no_elution_col Compound doesn't elute / elutes too fast column_issues->no_elution_col co_elution_hplc Co-elution with Impurities hplc_issues->co_elution_hplc peak_tail_hplc Peak Tailing hplc_issues->peak_tail_hplc optimize_grad_col Optimize Solvent Gradient (shallower gradient) poor_sep_col->optimize_grad_col change_solv_col Try Different Solvent System poor_sep_col->change_solv_col adjust_start_pol Adjust Starting Polarity (based on TLC) no_elution_col->adjust_start_pol optimize_grad_hplc Optimize Mobile Phase Gradient (shallower gradient) co_elution_hplc->optimize_grad_hplc add_modifier_hplc Add Modifier (e.g., 0.1% Formic Acid) co_elution_hplc->add_modifier_hplc change_org_solv Switch Organic Solvent (MeOH <-> ACN) co_elution_hplc->change_org_solv peak_tail_hplc->add_modifier_hplc reduce_conc_hplc Reduce Sample Concentration peak_tail_hplc->reduce_conc_hplc

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Chemical Synthesis of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a complete total synthesis of Macrocarpal K has not been published in peer-reviewed literature. The following troubleshooting guide and FAQs are based on a proposed synthetic route, drawing parallels from the reported total synthesis of the structurally related Macrocarpal C and established synthetic methodologies for its key structural motifs. The experimental protocols and quantitative data are projected based on analogous reactions and should be considered illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A plausible retrosynthetic analysis of this compound suggests disconnecting the molecule into two key fragments: a highly substituted phloroglucinol (B13840) dialdehyde (B1249045) portion and a complex diterpene unit. The key bond formation would likely be a coupling reaction between these two fragments. This strategy is analogous to the reported synthesis of Macrocarpal C, which utilized a coupling reaction between a silyl (B83357) dienol ether and a hexasubstituted benzene (B151609) chromium tricarbonyl complex.

Q2: What are the major challenges anticipated in the total synthesis of this compound?

A2: The primary challenges include:

  • Stereoselective synthesis of the diterpene fragment: This unit contains multiple contiguous stereocenters that require precise control.

  • Synthesis of the sterically hindered and electronically rich phloroglucinol dialdehyde: Introducing the formyl groups onto the phloroglucinol core can be challenging due to the electron-rich nature of the ring and potential for side reactions.

  • The coupling of the two main fragments: Achieving a clean and high-yielding coupling between the complex diterpene and the phloroglucinol unit is a critical and potentially low-yielding step.

  • Purification of intermediates and the final product: The polarity and potential for aggregation of the macrocarpal structure can complicate chromatographic purification.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes. Many of the reagents potentially used in this synthesis are hazardous. For instance, chromium carbonyl complexes are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Organometallic reagents are often pyrophoric and water-sensitive. Standard laboratory safety protocols should be strictly followed.

Troubleshooting Guides

Guide 1: Low Yield in the Diterpene-Phloroglucinol Coupling Reaction
Problem Potential Cause Suggested Solution
Low or no product formation Decomposition of the organometallic reagent Ensure strictly anhydrous and anaerobic conditions. Use freshly prepared or titrated organometallic reagents.
Steric hindrance Employ less sterically demanding protecting groups on either fragment. Experiment with different coupling catalysts that have smaller ligands.
Low reactivity of the electrophile/nucleophile Increase the reaction temperature incrementally. Use a more reactive derivative of the nucleophile (e.g., a different silyl enol ether).
Formation of multiple side products Side reactions of the formyl groups Protect the aldehyde functionalities on the phloroglucinol fragment prior to coupling. Common protecting groups include acetals, which are stable to many coupling conditions.
Homocoupling of the diterpene fragment Add the electrophile (phloroglucinol derivative) to the reaction mixture before the coupling catalyst.
Guide 2: Difficulties in the Formylation of the Phloroglucinol Core
Problem Potential Cause Suggested Solution
Incomplete formylation Insufficient reactivity of the formylating agent Use a more powerful formylating agent, such as dichloromethyl methyl ether with a Lewis acid (Rieche formylation), instead of milder conditions like the Vilsmeier-Haack reaction.
Over-formylation or side reactions High reactivity of the phloroglucinol ring Employ a protecting group strategy to block the more reactive positions on the ring before formylation.
Poor regioselectivity Symmetrical nature of the starting material Introduce a directing group to guide the formylation to the desired positions.

Quantitative Data Summary

The following table presents projected data for a hypothetical multi-step synthesis of this compound, based on typical yields for analogous reactions reported in the literature.

Step Reaction Reactants Solvent Temp (°C) Time (h) Yield (%)
1Asymmetric Diels-AlderDiene, Chiral AcrylateToluene-78 to 252485
2Grignard ReactionEster, Methylmagnesium BromideTHF0 to 25290
3SilylationTertiary Alcohol, TBSClDCM25495
4Vilsmeier-Haack FormylationProtected Phloroglucinol, POCl₃, DMFDMF0 to 50670
5Fragment CouplingDiterpene Silyl Ether, Phloroglucinol DialdehydeDioxane25 to 801245
6DeprotectionCoupled Product, TBAFTHF25380

Experimental Protocols

Protocol 1: Hypothetical Diterpene-Phloroglucinol Fragment Coupling
  • Preparation of the Diterpene Nucleophile: To a solution of the diterpene ketone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq). Stir for 1 hour at -78 °C. Add chlorotrimethylsilane (B32843) (1.2 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous sodium bicarbonate and extract with diethyl ether. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl dienol ether, which is used without further purification.

  • Coupling Reaction: To a solution of the protected phloroglucinol dialdehyde (1.2 eq) in anhydrous dioxane (0.1 M) under an argon atmosphere, add the crude silyl dienol ether (1.0 eq). Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.05 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the coupled product.

Protocol 2: Vilsmeier-Haack Formylation of a Protected Phloroglucinol
  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, cool anhydrous dimethylformamide (DMF) (5.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Dissolve the protected phloroglucinol derivative (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 6 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualizations

Macrocarpal_K_Retrosynthesis This compound This compound Key Disconnection Key Disconnection This compound->Key Disconnection Diterpene Fragment Diterpene Fragment Phloroglucinol Fragment Phloroglucinol Fragment Key Disconnection->Diterpene Fragment C-C Bond Formation Key Disconnection->Phloroglucinol Fragment Coupling

Caption: Retrosynthetic analysis of this compound.

Troubleshooting_Workflow_Coupling start Low Yield in Coupling Reaction check_conditions Check Reaction Conditions (Anhydrous, Anaerobic?) start->check_conditions check_reagents Assess Reagent Quality (Freshly Prepared?) check_conditions->check_reagents Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No change_catalyst Screen Different Catalysts check_reagents->change_catalyst No side_products Side Products Observed? check_reagents->side_products Yes protect_aldehydes Protect Formyl Groups side_products->optimize_temp No side_products->protect_aldehydes Yes

Caption: Troubleshooting workflow for the fragment coupling step.

Preventing degradation of Macrocarpal K during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Macrocarpal K to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, amber vial at -20°C or below. To prevent the introduction of moisture and oxygen, it is advisable to backfill the vial with an inert gas like argon or nitrogen.

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid compound. If storage in solution is unavoidable, prepare the solution in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the solution into single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles. It is highly recommended to prepare fresh solutions for each experiment.

Q3: My this compound solution has changed color. What does this indicate?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the phenolic groups in the phloroglucinol (B13840) ring. If you observe a color change, it is recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.

Q4: I am observing unexpected or inconsistent results in my bioassays. Could this be related to this compound degradation?

Yes, inconsistent results are a potential sign of compound degradation. Degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering substances. It is crucial to use freshly prepared solutions from properly stored solid material to ensure reproducible results. If you suspect degradation, a purity analysis of your stock is recommended.

Q5: What are the primary factors that can cause this compound to degrade?

This compound, being a polyphenolic compound, is susceptible to degradation from several factors:

  • Oxidation: The phloroglucinol ring is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Light: As a phenolic compound, this compound is likely sensitive to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • pH: The stability of phenolic compounds can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis or other degradation reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color) Oxidation or photodegradationStore the compound in an amber vial, protected from light, and at low temperatures (-20°C or below). Consider storing under an inert atmosphere.
Reduced biological activity in assays Degradation of this compound leading to lower effective concentration.Prepare fresh solutions for each experiment from a properly stored solid stock. Verify the concentration and purity of the stock solution using HPLC.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Review storage and handling procedures. Protect the compound from light, oxygen, and high temperatures. Analyze the degradation products to understand the degradation pathway.
Poor solubility or precipitation in solution Aggregation of the compound or formation of insoluble degradation products.Ensure the use of high-purity, anhydrous solvents. If aggregation is suspected, analysis by methods like NMR may provide insights.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of a this compound sample. Optimization may be required based on the specific instrumentation and column used.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • This compound sample

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm (or an optimal wavelength determined by a UV scan)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 50% B (re-equilibration)

4. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity can be calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C in a temperature-controlled oven for 48 hours.

  • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • After the specified time points, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC (using the method described in Protocol 1) to determine the percentage of degradation and identify any degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

This compound Degradation Pathway Macrocarpal_K This compound Oxidized_Product Oxidized Product (e.g., Quinone formation) Macrocarpal_K->Oxidized_Product O2, Light Hydrolyzed_Product Hydrolyzed Product (e.g., Ring opening) Macrocarpal_K->Hydrolyzed_Product H+/OH- Photodegradation_Product Photodegradation Product Macrocarpal_K->Photodegradation_Product UV Light

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Purity_Check Perform HPLC Purity Check of Stock Solution Check_Storage->Purity_Check Degradation_Confirmed Degradation Confirmed? Purity_Check->Degradation_Confirmed Discard_Stock Discard Old Stock. Prepare Fresh Solution Degradation_Confirmed->Discard_Stock Yes Other_Factors Investigate Other Experimental Variables Degradation_Confirmed->Other_Factors No Review_Handling Review Solution Handling Procedures Discard_Stock->Review_Handling Continue_Experiment Continue Experiment Review_Handling->Continue_Experiment

Caption: Troubleshooting workflow for inconsistent results.

Storage Condition Selection Duration Intended Storage Duration? Long_Term Long-Term (> 1 month) Duration->Long_Term Long Short_Term Short-Term (< 1 month) Duration->Short_Term Short Solid_or_Solution Solid or Solution? Long_Term->Solid_or_Solution Short_Term->Solid_or_Solution Solid Solid Solid_or_Solution->Solid Solid Solution Solution Solid_or_Solution->Solution Solution Store_Solid_Long Store Solid at <= -20°C in Amber Vial under Inert Gas Solid:e->Store_Solid_Long:w Store_Solid_Short Store Solid at 2-8°C in Amber Vial Solid:e->Store_Solid_Short:w Store_Solution_Long Store Solution at -80°C in Single-Use Aliquots Solution:e->Store_Solution_Long:w Store_Solution_Short Prepare Fresh Solution. If necessary, store at -20°C for a few days. Solution:e->Store_Solution_Short:w

Caption: Decision tree for selecting storage conditions.

References

Technical Support Center: Troubleshooting Macrocarpal K Solubility in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues with Macrocarpal K in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural phloroglucinol (B13840) compound derived from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa.[1] It is a polyphenolic compound with a molecular formula of C₂₈H₄₀O₆ and a molecular weight of 472.6 g/mol .[1][2][3] Compounds of this class are noted for their role in plant defense and have garnered interest for their potential antimicrobial applications by disrupting microbial cell walls.[1] Like many complex natural products, this compound can present solubility challenges in aqueous assay buffers.

Q2: I'm observing precipitation of this compound upon dilution into my aqueous assay buffer. Why is this happening?

This is a common issue for compounds with low aqueous solubility. This compound is likely dissolved in a concentrated stock solution, typically 100% DMSO. When this concentrated organic stock is diluted into an aqueous buffer, the solubility of the compound can decrease dramatically, causing it to "crash out" or precipitate if its solubility limit is exceeded. The final concentration of the organic solvent (e.g., DMSO) in the assay medium is often critical and needs to be optimized.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many poorly soluble compounds used in biological assays. For macrocarpals, stock solutions are often prepared in 100% DMSO. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilutions.

Q4: Can I use other solvents besides DMSO?

Yes, depending on the experimental system. Ethanol can be a suitable alternative for some compounds. For extraction and chromatographic separation of related macrocarpals, solvents like methanol, chloroform, and ethyl acetate (B1210297) have been used, indicating some solubility in these organic solvents. However, for biological assays, the solvent's compatibility with the cells or enzymes is paramount. DMSO is widely used due to its broad solvency and relatively low toxicity at concentrations typically below 0.5-1%.

Troubleshooting Guide

Issue 1: Precipitate Formation in Assay Wells

Symptoms:

  • Visible particles or cloudiness in the wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected compound activity.

Troubleshooting Workflow:

G A Precipitation Observed B Verify Stock Solution Integrity A->B C Is stock clear? B->C D No: Re-dissolve (Vortex/Sonicate) C->D No E Yes: Proceed to Dilution Check C->E Yes D->B F Optimize Dilution Protocol E->F G Reduce Final Concentration F->G H Increase Co-solvent % (e.g., DMSO) F->H I Test Alternative Solvents F->I J Perform Kinetic Solubility Test F->J K Successful Solubilization G->K H->K I->K J->K G cluster_0 Root Causes cluster_1 Consequences A Poor Solubility D Inaccurate Effective Concentration A->D B Compound Instability E Compound Degradation B->E C Pipetting Errors C->D F High IC50 Variability D->F E->F G cluster_0 Bacterial Cell A External Signal B Membrane Receptor A->B C Signal Transduction Cascade (e.g., Two-Component System) B->C D Response Regulator C->D E Gene Expression (Cell Wall Synthesis Genes) D->E F Cell Wall Synthesis & Integrity E->F G Disrupted Cell Wall F->G Disruption M This compound I Inhibition M->I I->C

References

Technical Support Center: Analysis of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Macrocarpal K.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

  • Possible Cause: Significant and variable matrix effects between samples are likely altering the ionization efficiency of this compound.[1][2][3][4]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples.[1] This will help determine the extent of ion suppression or enhancement.

    • Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most robust method for correcting variability in matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the ionization behavior of this compound must be thoroughly validated.

    • Optimize Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective than simple protein precipitation.

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient, composition, or column chemistry to separate this compound from co-eluting matrix components that may be causing interference.

Issue 2: Low Signal Intensity and Poor Sensitivity for this compound

  • Possible Cause: Severe ion suppression due to co-eluting matrix components is likely reducing the signal of this compound.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions with significant ion suppression.

    • Adjust Chromatography: Modify the chromatographic method to shift the elution of this compound away from these suppression zones. This could involve changing the gradient, solvent system, or switching to a different column chemistry (e.g., HILIC if using reverse phase).

    • Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample. However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

    • Check for Instrument Contamination: Ensure the ion source is clean. Contamination can exacerbate ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound, which is often extracted from complex biological or botanical samples, these effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). This ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis, leading to unreliable results.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where the response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract after the extraction process. A significant difference in response indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused standard indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.

  • Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a curve prepared in a matrix-matched standard. A significant difference between the slopes suggests the presence of matrix effects.

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A3: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from interfering compounds is crucial.

  • Method of Calibration:

    • Internal Standards: Using a stable isotope-labeled internal standard is the preferred method for compensation.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can also compensate for matrix effects.

    • Standard Addition: This involves adding known amounts of this compound standard to the actual samples and determining the original concentration by extrapolation. This method is effective but can be time-consuming for large sample batches.

Q4: Can simply diluting my sample solve the matrix effect problem for this compound?

A4: Sample dilution can be a quick and easy way to reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this approach is only viable if the concentration of this compound in your samples is high enough to be accurately quantified after dilution. For trace-level analysis, dilution may cause the analyte signal to fall below the limit of quantification.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments to assess and mitigate matrix effects in the analysis of this compound.

Table 1: Assessment of Matrix Effect Using the Post-Extraction Spike Method

Sample LotPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Lot A1,250,000875,000-30% (Suppression)
Lot B1,245,000796,800-36% (Suppression)
Lot C1,255,0001,506,000+20% (Enhancement)
Lot D1,250,000937,500-25% (Suppression)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100

Table 2: Comparison of Different Sample Preparation Methods on Matrix Effect

Preparation MethodAverage Matrix Effect (%)
Protein Precipitation-32%
Liquid-Liquid Extraction-15%
Solid-Phase Extraction-5%

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • System Setup:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Connect a syringe pump to the LC flow path via a T-fitting between the analytical column and the mass spectrometer ion source.

  • Procedure:

    • Equilibrate the LC-MS system with the initial mobile phase conditions.

    • Begin infusing the this compound standard solution at a low flow rate (e.g., 10 µL/min).

    • Once a stable baseline signal for this compound is observed in the mass spectrometer, inject a blank matrix extract (prepared using your standard sample preparation protocol).

    • Monitor the signal of the infused this compound throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

    • Compare the retention time of this compound with the regions of ion suppression/enhancement to determine if they overlap.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

  • Sample Preparation:

    • Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Take aliquots of a blank matrix (a sample known to be free of this compound) and perform your entire sample extraction procedure. In the final step, spike the extracted matrix with this compound to the same final concentrations as in Set A.

  • Analysis:

    • Analyze both sets of samples using the same LC-MS method.

  • Calculation:

    • Calculate the Matrix Effect (ME) for each concentration level using the following formula:

      • ME (%) = (Peak AreaSet B / Peak AreaSet A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Matrix Effect Evaluation cluster_mitigation Mitigation Strategy Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Data Data Acquisition MS->Data PCI Post-Column Infusion Data->PCI PES Post-Extraction Spike Data->PES Evaluation Quantify ME PCI->Evaluation PES->Evaluation Optimization Optimize Prep/LC Evaluation->Optimization Calibration Matrix-Matched/Std Addition Evaluation->Calibration FinalData Accurate Quantification Optimization->FinalData Calibration->FinalData MAPK_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Cell Surface Receptor cluster_cascade MAPK Signaling Cascade cluster_response Cellular Response Macrocarpal_K This compound (Hypothetical) Receptor Receptor Tyrosine Kinase Macrocarpal_K->Receptor Binds MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Phosphorylates Response Gene Expression (e.g., Anti-inflammatory) Transcription->Response

References

Technical Support Center: Scaling Up Macrocarpal K Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the isolation and purification of Macrocarpal K, with a focus on scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be isolated?

A1: this compound is a natural product belonging to the phloroglucinol (B13840) dialdehyde (B1249045) diterpene class of compounds.[1] It is primarily isolated from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[2][3]

Q2: What are the main challenges in isolating this compound, especially at a larger scale?

A2: The primary challenges include:

  • Structural Similarity to Other Macrocarpals: Eucalyptus extracts contain a complex mixture of structurally related macrocarpals (A, B, C, etc.), making the selective isolation of this compound difficult.[2]

  • Amphipathic Nature: this compound possesses both polar (hydroxyl groups) and non-polar (diterpene moiety) characteristics. This can complicate the selection of an optimal solvent system for efficient extraction and purification, potentially leading to the co-extraction of impurities.[2]

  • Low Abundance: The concentration of this compound in the raw plant material may be low, necessitating the processing of large quantities of biomass to obtain sufficient material for preclinical studies.

  • Process Scalability: Transferring a lab-scale purification method to a larger scale presents challenges in maintaining resolution and purity while increasing throughput.

Q3: What purity level is typically required for this compound in preclinical studies?

A3: For in vivo preclinical studies, particularly toxicology assessments, a high purity of >99% is often required. Early in vitro assays may tolerate lower purity (e.g., >95%), but it is crucial to characterize any impurities present.

Q4: What are the first steps to consider before beginning the extraction process for scale-up?

A4: A critical pre-extraction step is the removal of essential oils from the dried and powdered plant material. This is typically achieved by a pre-wash with a non-polar solvent like n-hexane. This step is crucial as it minimizes the interference of these abundant lipophilic compounds in the subsequent extraction and purification stages, leading to a higher yield of the target macrocarpals.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Fractionation of this compound

This protocol is designed for processing kilogram quantities of dried Eucalyptus leaves.

  • Pre-treatment (Essential Oil Removal): a. Grind the dried Eucalyptus leaves into a coarse powder. b. Macerate the powdered leaves in n-hexane (1:5 w/v) at room temperature with gentle agitation for 24 hours. c. Filter the mixture and discard the n-hexane fraction. d. Air-dry the plant residue to remove any residual n-hexane.

  • Sequential Solvent Extraction: a. Submerge the pre-treated plant residue in 30% (w/w) ethanol (B145695) in water (1:10 w/v). b. Stir the mixture at room temperature for 6 hours. c. Filter and collect the aqueous ethanol extract. Retain the plant residue. d. Submerge the retained plant residue in 80% (w/w) ethanol in water (1:10 w/v). e. Stir the mixture at room temperature for 6 hours. f. Filter and collect the ethanolic extract.

  • Concentration and Fractionation: a. Combine the 30% and 80% ethanol extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude, Macrocarpal-rich extract. c. Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). Repeat this step three times. d. Combine the ethyl acetate fractions and concentrate under reduced pressure to yield a partially purified extract enriched with macrocarpals.

Protocol 2: Scaled-Up Chromatographic Purification of this compound

This protocol outlines a two-step chromatographic approach for purifying gram quantities of this compound.

  • Step 1: Flash Chromatography (Initial Purification) a. Stationary Phase: Silica (B1680970) gel. b. Mobile Phase: A stepwise gradient of ethyl acetate in n-hexane. c. Procedure: i. Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel. ii. Load the adsorbed sample onto a pre-packed large-scale flash chromatography column. iii. Elute the column with a stepwise gradient, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. iv. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound. v. Pool the this compound-rich fractions and concentrate.

  • Step 2: Preparative High-Performance Liquid Chromatography (Final Purification) a. Column: Reversed-phase C18 column suitable for preparative scale. b. Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid to improve peak shape. c. Procedure: i. Dissolve the concentrated fractions from flash chromatography in the initial mobile phase. ii. Inject the sample onto the preparative HPLC system. iii. Elute with a linear gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 100% over 40 minutes). This gradient will need to be optimized based on the analytical scale separation. iv. Collect the peak corresponding to this compound. v. Assess the purity of the collected fraction using analytical HPLC. vi. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Example Yields of Macrocarpals from Eucalyptus macrocarpa

CompoundYield (mg from 2880 g of leaves)
Macrocarpal A252.5
Macrocarpal B51.9
Macrocarpal C20.0
Macrocarpal D56.8
Macrocarpal E14.6
Macrocarpal F11.4
Macrocarpal G47.3

This data is provided as an example of the relative abundance of different macrocarpals and is based on established methodologies.

Table 2: Example Purification Summary for this compound

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Crude Ethyl Acetate Extract100100100~5
Flash Chromatography Pool1001010~60
Preparative HPLC Pool101.51.5>99

Troubleshooting Guides

Issue: Low Yield of this compound after Extraction

Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area. Increase extraction time or perform an additional extraction step.
Degradation of this compound Avoid excessive heat during concentration steps. Store extracts at low temperatures and protected from light.
Suboptimal Solvent System The amphipathic nature of this compound may require optimization of the ethanol/water ratios for extraction.

Issue: Poor Resolution in Preparative HPLC

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample. Perform multiple smaller injections instead of one large one.
Inappropriate Mobile Phase Gradient Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.
Incorrect Column Chemistry If resolution on a C18 column is poor, consider a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity for macrocarpals.

Issue: Co-elution of Impurities with this compound

Potential Cause Troubleshooting Step
Structurally Similar Macrocarpals Optimize the preparative HPLC method as described above. Consider using orthogonal chromatography techniques (e.g., normal phase followed by reversed phase).
Presence of Other Compound Classes Ensure the initial extraction and fractionation steps have effectively removed unrelated compounds. Re-purification of the final product may be necessary.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification start Dried Eucalyptus Leaves pretreatment Pre-treatment (n-hexane wash) start->pretreatment extraction Sequential Ethanol Extraction pretreatment->extraction concentration Concentration of Extracts extraction->concentration partitioning Liquid-Liquid Partitioning (EtOAc/Water) concentration->partitioning end_extraction Enriched Macrocarpal Extract partitioning->end_extraction flash_chrom Flash Chromatography (Silica Gel) end_extraction->flash_chrom Scale-Up Purification prep_hplc Preparative HPLC (C18) flash_chrom->prep_hplc final_product Pure this compound (>99%) prep_hplc->final_product

Caption: Experimental workflow for scaling up this compound isolation.

scale_up_logic start Analytical HPLC Method Development optimize Optimize for Resolution and Loading start->optimize calculate Calculate Scale-Up Parameters optimize->calculate preparative Perform Preparative HPLC calculate->preparative analyze Analyze Purity of Fractions preparative->analyze analyze->preparative Re-inject if purity is low pool Pool Pure Fractions analyze->pool end_product Isolated this compound pool->end_product

Caption: Logic for scaling up from analytical to preparative HPLC.

signaling_pathway macrocarpal_k This compound cell_wall Bacterial Cell Wall macrocarpal_k->cell_wall Targets disruption Cell Wall Disruption cell_wall->disruption Leads to inhibition Inhibition of Growth disruption->inhibition

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the bioavailability of Macrocarpal K. Given that specific bioavailability data for this compound is limited in current scientific literature, this guide draws upon established principles and data from structurally similar polyphenolic compounds to provide practical troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural phloroglucinol, a type of polyphenolic compound, derived from the leaves of Eucalyptus species such as Eucalyptus macrocarpa.[1] It has garnered interest for its potential therapeutic applications, including antimicrobial and antifungal activities.[1] Like many polyphenols, this compound is presumed to have low oral bioavailability due to factors such as poor aqueous solubility, extensive first-pass metabolism in the liver, and potential degradation in the gastrointestinal tract. Enhancing its bioavailability is crucial for achieving therapeutic efficacy in vivo.

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

A2: The primary challenges are likely similar to those for other polyphenols:

  • Low Aqueous Solubility: this compound's chemical structure suggests it is a lipophilic compound with limited solubility in aqueous environments like the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: It may be rapidly metabolized by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal lining, which actively pump it back into the intestinal lumen.

  • Chemical Instability: The harsh acidic environment of the stomach and enzymatic activity in the intestines could lead to its degradation before it can be absorbed.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies have proven effective for other polyphenols and could be applied to this compound:

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic compounds.

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers can protect it from degradation, offer controlled release, and improve its uptake.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate.

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the absorption of co-administered drugs.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low in vitro dissolution rate Poor aqueous solubility of this compound.1. Particle Size Reduction: Micronization or nanosizing of the compound can increase the surface area for dissolution. 2. Formulation Approaches: Explore lipid-based formulations (e.g., SEDDS) or solid dispersions with hydrophilic polymers.
High variability in in vivo plasma concentrations Inconsistent dissolution, food effects, or inter-individual differences in metabolism.1. Standardize Dosing Conditions: Administer the compound in a consistent vehicle and under controlled feeding conditions (e.g., fasted vs. fed state). 2. Improve Formulation: Use a formulation that enhances solubility and provides more consistent release, such as a nanoemulsion or a solid dispersion.
Low apparent permeability in Caco-2 cell assays The compound may be a substrate for efflux transporters (e.g., P-glycoprotein).1. Conduct Bidirectional Transport Studies: Measure permeability from both the apical to basolateral and basolateral to apical directions. An efflux ratio greater than 2 suggests active efflux. 2. Use P-gp Inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.
Rapid clearance in liver microsome stability assays High susceptibility to metabolism by hepatic enzymes (e.g., cytochrome P450s).1. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and metabolic pathways. 2. Co-administration with Inhibitors: Investigate the co-administration of inhibitors of specific CYP enzymes if the primary metabolic pathway is identified. 3. Structural Modification: If feasible, medicinal chemistry efforts could focus on modifying the metabolic soft spots of the molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound and Structurally Related Polyphenols
CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Aqueous Solubility
This compound C₂₈H₄₀O₆472.66.0Data not available
Macrocarpal A C₂₈H₃₈O₆470.6Data not availableData not available
Macrocarpal C C₂₈H₃₈O₆470.6Data not availableData not available
Quercetin C₁₅H₁₀O₇302.241.48Poor
Resveratrol C₁₄H₁₂O₃228.243.1Poor
Curcumin C₂₁H₂₀O₆368.383.29Poor

Note: LogP values are predicted and aqueous solubility is generally poor for these compounds. Experimental validation is recommended.

Table 2: Comparative Bioavailability of Selected Polyphenols in Different Formulations (Animal Studies)
CompoundFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability Fold Increase
Resveratrol Free Suspension100~150~0.5~400-
Lipid-core Nanocapsules100~450~1.0~1600~4
Curcumin Free Powder200~50~1.0~200-
Solid Lipid Nanoparticles200~350~2.0~2500~12.5
Quercetin Free Suspension50~200~0.5~600-
Phospholipid Complex50~1200~1.5~7000~11.7

Disclaimer: This data is compiled from various preclinical studies and is intended for comparative purposes to illustrate the potential for bioavailability enhancement. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment
  • Objective: To determine the aqueous solubility of this compound.

  • Materials: this compound powder, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), DMSO, orbital shaker, 1.5 mL microcentrifuge tubes, centrifuge, HPLC-UV system.

  • Procedure:

    • Prepare stock solutions of the simulated fluids.

    • Add an excess amount of this compound powder to a microcentrifuge tube containing 1 mL of the desired aqueous medium (PBS, simulated gastric or intestinal fluid).

    • Incubate the tubes in an orbital shaker at 37°C for 24 hours to reach equilibrium.

    • Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in the same medium.

Protocol 2: Caco-2 Cell Permeability Assay
  • Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.

  • Materials: Caco-2 cells, 24-well Transwell® plates, cell culture medium (DMEM with FBS, non-essential amino acids, and antibiotics), Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow, TEER meter, LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (Lucifer yellow).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the dosing solution of this compound in HBSS.

    • To measure apical to basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • To measure basolateral to apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: Metabolic Stability Assay with Liver Microsomes
  • Objective: To evaluate the in vitro metabolic stability of this compound in the presence of liver microsomes.

  • Materials: Human or rat liver microsomes, this compound, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), positive control compound (e.g., testosterone), acetonitrile, centrifuge, LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Add this compound to the reaction mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

    • Include a negative control without the NADPH regenerating system.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining this compound versus time and determine the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Visualizations

antimicrobial_pathway cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Cell Membrane Cell Membrane Leakage of Cellular Contents Leakage of Cellular Contents Cell Membrane->Leakage of Cellular Contents DNA DNA Inhibition of Cell Division Inhibition of Cell Division DNA->Inhibition of Cell Division Ribosome Ribosome Inhibition of Cell Growth Inhibition of Cell Growth Ribosome->Inhibition of Cell Growth Enzymes Enzymes Metabolic Disruption Metabolic Disruption Enzymes->Metabolic Disruption This compound This compound This compound->Cell Wall Disruption This compound->Cell Membrane Increased Permeability This compound->DNA Interference with Replication This compound->Ribosome Inhibition of Protein Synthesis This compound->Enzymes Inhibition

Caption: Hypothetical signaling pathway for the antimicrobial action of this compound.

bioavailability_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Assay Solubility Assay Permeability Assay (Caco-2) Permeability Assay (Caco-2) Solubility Assay->Permeability Assay (Caco-2) Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Permeability Assay (Caco-2)->Metabolic Stability (Microsomes) Lipid-Based Lipid-Based Metabolic Stability (Microsomes)->Lipid-Based Polymeric Nanoparticles Polymeric Nanoparticles Metabolic Stability (Microsomes)->Polymeric Nanoparticles Solid Dispersion Solid Dispersion Metabolic Stability (Microsomes)->Solid Dispersion Pharmacokinetic Study (Rodents) Pharmacokinetic Study (Rodents) Lipid-Based->Pharmacokinetic Study (Rodents) Polymeric Nanoparticles->Pharmacokinetic Study (Rodents) Solid Dispersion->Pharmacokinetic Study (Rodents) Determination of Cmax, Tmax, AUC Determination of Cmax, Tmax, AUC Pharmacokinetic Study (Rodents)->Determination of Cmax, Tmax, AUC Bioavailability Assessment Bioavailability Assessment Determination of Cmax, Tmax, AUC->Bioavailability Assessment Compound (this compound) Compound (this compound) Compound (this compound)->Solubility Assay

Caption: Experimental workflow for assessing and enhancing bioavailability.

challenges_solutions cluster_challenges Bioavailability Challenges cluster_solutions Enhancement Strategies Poor Solubility Poor Solubility Nanoformulations Nanoformulations Poor Solubility->Nanoformulations Solid Dispersions Solid Dispersions Poor Solubility->Solid Dispersions First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Nanoformulations bypass liver Co-administration Co-administration First-Pass Metabolism->Co-administration with inhibitors Efflux Transport Efflux Transport Efflux Transport->Co-administration with inhibitors GI Instability GI Instability Encapsulation Encapsulation GI Instability->Encapsulation Encapsulation->Nanoformulations

Caption: Challenges and strategies for enhancing polyphenol bioavailability.

References

Strategies for reducing batch-to-batch variability of Macrocarpal K extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust strategies for reducing batch-to-batch variability in Macrocarpal K extracts. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in extracts of this compound, a phloroglucinol-diterpene conjugate primarily extracted from Eucalyptus species, stems from multiple factors.[1][2] These can be broadly categorized into:

  • Raw Material Variability: The chemical composition of the source plant material is a major contributor to inconsistency.[3] Factors include the geographical origin, climate, soil conditions, harvest time, and storage conditions of the Eucalyptus leaves.[3][4][5][6]

  • Extraction Process Inconsistencies: Even minor deviations in the extraction protocol can lead to significant differences in yield and purity.[7] Critical parameters include the choice of solvent, solvent-to-solid ratio, extraction time, temperature, and particle size of the ground plant material.[3][7][8]

  • Post-Extraction Processing: Differences in purification techniques, such as column chromatography and solvent partitioning, can lead to varying levels of co-extracted impurities, affecting the final product's characteristics.[9]

Q2: How do I choose the optimal extraction method for this compound?

A2: The choice of extraction method depends on the desired yield, purity, and available equipment. This compound and related compounds are typically extracted using a multi-step solvent process. A patented high-yield method involves a sequential extraction: first with water or a low-concentration ethanol (B145695) solution (e.g., ≤ 30%) to remove essential oils and other components, followed by a second extraction of the residue with a higher concentration of ethanol (e.g., 50-95%).[10][11] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency, but may require careful optimization to prevent degradation of thermolabile compounds.[7][12]

Q3: My extract's color and solubility differ between batches. What could be the cause?

A3: Variations in physical properties like color (e.g., from white to yellowish-brown) and solubility are often linked to the purity of the extract.[9] A higher concentration of co-extracted phytochemicals can result in a darker color and reduced solubility.[9] It is crucial to ensure that the purification process is standardized and consistently applied. If solubility issues persist, gentle warming, sonication, or testing alternative solvent systems (this compound is generally soluble in DMSO, acetone, and ethyl acetate) may help.[9]

Q4: What is the most effective analytical method for quantifying this compound and assessing purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity and quantifying this compound in an extract.[13] A well-developed reversed-phase HPLC method, typically using a C18 column with a UV detector (wavelength set around 280 nm), can effectively separate this compound from related macrocarpals and other impurities.[13] Coupling HPLC with Mass Spectrometry (LC-MS) can provide further confirmation of molecular weight and identity.[9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the extraction and analysis of this compound.

Issue 1: Inconsistent Yield of this compound
Possible CauseRecommended Solution
Inconsistent Raw Material Source plant material from a single, reputable supplier. Document the species, collection date, and geographical location for each batch.[7]
Variable Particle Size Standardize the grinding process to ensure a consistent and fine powder. This improves solvent penetration and extraction efficiency.[7]
Inconsistent Solvent-to-Solid Ratio Adhere strictly to a defined solvent-to-solid ratio in your Standard Operating Procedure (SOP).[3][7]
Fluctuations in Extraction Time/Temperature Use equipment with precise temperature control. Strictly monitor and document the extraction duration for every batch to ensure consistency.[14]
Issue 2: High Variability in Biological Activity
Possible CauseRecommended Solution
Variable Purity of Extract The presence of impurities can interfere with biological assays.[9] Implement a robust, multi-step purification protocol (e.g., column chromatography followed by HPLC) to isolate this compound.[10]
Compound Degradation Macrocarpals can be sensitive to heat and light. Store extracts in a cool, dry, and dark place.[13] For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.[13]
Inaccurate Quantification Biological activity should be correlated with the precise concentration of this compound. Normalize dosing in assays based on purity-adjusted concentrations determined by a validated HPLC method.[9]

Experimental Protocols & Workflows

Protocol 1: Standardized Two-Step Extraction of this compound

This protocol is based on a high-yield extraction method.[11]

  • Plant Material Preparation: Collect and dry the leaves of the Eucalyptus species. Grind the leaves into a fine powder.

  • Removal of Essential Oils: Subject the powdered material to steam distillation to remove essential oils.[10]

  • Initial Solvent Extraction (Step 1):

    • To the dried residue, add a low-concentration aqueous organic solvent (e.g., 30% ethanol in water) at a fixed solid-to-liquid ratio.

    • Extract under reflux at 70-90°C for 1 hour.[11]

    • Filter the mixture to separate the extract from the solid residue. Discard the liquid extract.

  • Secondary Solvent Extraction (Step 2):

    • To the obtained plant residue, add a higher concentration ethanol solution (e.g., 50-95% ethanol).[10][11]

    • Extract under reflux at 70-90°C for 1 hour.[11]

    • Filter and collect the liquid extract.

  • Concentration: Concentrate the crude extract from Step 2 under reduced pressure to yield the final extract.

Protocol 2: HPLC Method for Purity Assessment of this compound

This protocol outlines a general analytical method.[13] Optimization may be required for your specific instrument.

  • Instrumentation: HPLC system with a UV detector, reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Sample Preparation:

    • Dissolve a known amount of the extract in the initial mobile phase composition to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Value
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 25°C
    Detection Wavelength 280 nm
    Gradient Program
    0-5 min 50% B
    5-25 min 50% to 90% B (linear)
    25-30 min 90% B (isocratic)

    | 30.1-35 min | 50% B (re-equilibration) |

  • Analysis: Identify the this compound peak based on the retention time of a purified standard. Calculate purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Visual Guides

The following diagrams illustrate key workflows for standardizing your experiments.

G cluster_0 Phase 1: Raw Material & Preparation cluster_1 Phase 2: Standardized Extraction cluster_2 Phase 3: Quality Control RM Raw Material (Eucalyptus Leaves) Grind Grinding & Sieving RM->Grind Standardize Particle Size Steam Steam Distillation (Remove Essential Oils) Grind->Steam Ext1 Step 1 Extraction (≤30% Ethanol) Steam->Ext1 Filt1 Filtration Ext1->Filt1 Residue Collect Residue Filt1->Residue Ext2 Step 2 Extraction (50-95% Ethanol) Residue->Ext2 Filt2 Filtration Ext2->Filt2 Concentrate Concentration (Reduced Pressure) Filt2->Concentrate Crude Crude Extract Concentrate->Crude HPLC HPLC-UV Analysis (Purity & Quantification) Crude->HPLC Check Specs Bioassay Biological Assay HPLC->Bioassay Normalize Dose Final Standardized Extract Bioassay->Final

Caption: Standardized workflow for this compound extraction and quality control.

G start Inconsistent Batch Results q_yield Is Yield Variable? start->q_yield q_activity Is Biological Activity Variable? q_yield->q_activity No sol_yield Review Raw Material Sourcing & Extraction SOPs. (Time, Temp, Ratio) q_yield->sol_yield Yes q_physical Are Physical Properties (Color, Solubility) Variable? q_activity->q_physical No sol_activity Verify Purity via HPLC. Check for Degradation. Normalize Dose. q_activity->sol_activity Yes sol_physical Improve Purification Protocol. Analyze for Co-Extracted Impurities. q_physical->sol_physical Yes end_node Consistent Batches q_physical->end_node No sol_yield->q_activity sol_activity->q_physical sol_physical->end_node

Caption: Troubleshooting flowchart for batch-to-batch variability issues.

References

Validation & Comparative

A Comparative Analysis of Macrocarpals as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitory activities of Macrocarpal C and other related macrocarpals. The information presented is based on available scientific literature and is intended to inform research and drug development efforts in the field of type 2 diabetes treatment.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the half-life of these incretins is extended, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[2] This mechanism has made DPP-4 inhibitors, also known as gliptins, a significant class of oral antidiabetic drugs for the management of type 2 diabetes mellitus.[2][3] Natural products are a promising source for the discovery of novel DPP-4 inhibitors.[4][5] Among these, macrocarpals isolated from Eucalyptus globulus have demonstrated notable DPP-4 inhibitory potential.[4][6]

While the query specified a comparison between Macrocarpal K and Macrocarpal C, a thorough review of the existing scientific literature did not yield any information on a compound named "this compound" with respect to DPP-4 inhibition. Therefore, this guide will focus on the well-documented DPP-4 inhibitory activity of Macrocarpal C and compare it with its structurally similar analogues, Macrocarpal A and Macrocarpal B, for which experimental data is available.

Comparative Efficacy of Macrocarpals as DPP-4 Inhibitors

Studies have shown that among the macrocarpals isolated from Eucalyptus globulus, Macrocarpal C exhibits the most potent DPP-4 inhibitory activity.[4][6] In contrast, Macrocarpals A and B show only modest inhibition.[4]

Data Summary

CompoundConcentrationDPP-4 Inhibition (%)Reference
Macrocarpal C 50 µM90%[4]
Macrocarpal A 500 µM30%[4]
Macrocarpal B 500 µM30%[4]

A key characteristic of Macrocarpal C's inhibitory action is its distinct inhibition curve, which shows a sharp increase in activity within a narrow concentration range.[4] It displays minimal activity below 30 µM but becomes a potent inhibitor at concentrations above 35 µM.[4] This behavior is suggestive of a mechanism involving the self-aggregation of Macrocarpal C molecules.[4][6] In contrast, Macrocarpals A and B exhibit a linear dose-dependent increase in DPP-4 inhibition.[4]

Experimental Protocols

The following section details a standard in vitro experimental protocol for assessing the DPP-4 inhibitory activity of compounds like macrocarpals. This protocol is based on a common fluorometric method.[1][7]

In Vitro DPP-4 Enzyme Inhibition Assay

This assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1] The release of the fluorescent AMC moiety is directly proportional to the enzyme's activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds (Macrocarpal C, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • DPP-4 inhibitor (e.g., Sitagliptin or Diprotin A) as a positive control

  • 96-well microplate (black, for fluorescence measurements)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a series of dilutions of the test compound and positive control in Assay Buffer to achieve the desired final concentrations.

    • Dilute the human recombinant DPP-4 enzyme to its working concentration in Assay Buffer.

    • Dilute the Gly-Pro-AMC substrate to its working concentration in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Inhibitor Wells: Add the diluted test compound solution and the diluted DPP-4 enzyme to the wells.

    • 100% Activity (Control) Wells: Add the solvent used for the test compound (e.g., DMSO) and the diluted DPP-4 enzyme.

    • Background (Blank) Wells: Add only the Assay Buffer and the solvent.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[1][7]

  • Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.[1]

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme's activity.[1][7]

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1]

  • Data Analysis:

    • Subtract the average fluorescence of the Background wells from the average fluorescence of the Inhibitor and Control wells.

    • Calculate the percentage of DPP-4 inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

Visualizations

Experimental Workflow for DPP-4 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) prep_plate Prepare 96-Well Plate (Controls & Samples) prep_reagents->prep_plate pre_incubation Pre-incubate Plate (10 min at 37°C) prep_plate->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate incubation Incubate Plate (30 min at 37°C) add_substrate->incubation measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) incubation->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition

Caption: Workflow for the in vitro DPP-4 inhibition assay.

DPP-4 Signaling Pathway and Inhibition

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas food Food Intake incretins Incretins (GLP-1, GIP) food->incretins dpp4 DPP-4 Enzyme incretins->dpp4 beta_cells β-cells incretins->beta_cells alpha_cells α-cells incretins->alpha_cells inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor Macrocarpal C (DPP-4 Inhibitor) dpp4_inhibitor->dpp4 insulin ↑ Insulin Secretion beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon

Caption: Mechanism of DPP-4 inhibition by Macrocarpal C.

References

Head-to-Head Comparison: Macrocarpal K and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antibacterial efficacy of Macrocarpal K in relation to established antibiotic agents, supported by available experimental data.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a phloroglucinol-diterpene adduct isolated from Eucalyptus species, represents a class of natural products with demonstrated antimicrobial properties. This guide provides a head-to-head comparison of this compound's antibacterial activity with that of two widely used antibiotics, Vancomycin and Ciprofloxacin (B1669076).

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The table below summarizes the MIC values of various Macrocarpals and the comparator antibiotics against key Gram-positive bacterial strains.

Compound Test Organism MIC (µg/mL)
Macrocarpal A Staphylococcus aureus FDA209P0.4
Bacillus subtilis PCI219< 0.2
Macrocarpal B Staphylococcus aureus1.56
Micrococcus luteus ATCC93416.25
Macrocarpal C Staphylococcus aureus3.13
Micrococcus luteus ATCC93411.56
Macrocarpal D Staphylococcus aureus1.56
Micrococcus luteus ATCC93411.56
Macrocarpal E Staphylococcus aureus0.78
Micrococcus luteus ATCC93413.13
Macrocarpal F Staphylococcus aureus1.56
Micrococcus luteus ATCC93416.25
Macrocarpal G Staphylococcus aureus3.13
Micrococcus luteus ATCC93410.78
Vancomycin Staphylococcus aureus FDA209P1.5[1]
Bacillus subtilis0.3 - 4.0[2][3][4][5]
Ciprofloxacin Staphylococcus aureus (MRSA)0.25 - 0.5
Bacillus subtilis>4

Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, studies on related phloroglucinol-diterpene compounds suggest a mechanism of action that primarily involves the disruption of the bacterial cell membrane.

Proposed Antibacterial Mechanism of this compound cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Cytoplasm Cytoplasm Macrocarpal_K This compound Macrocarpal_K->Cell_Membrane Interacts with Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Workflow for Broth Microdilution MIC Assay Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Test Compound in Microplate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of Macrocarpal K and Synthetic DPP-4 Inhibitors in the Context of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally derived phloroglucinol (B13840), Macrocarpal K (with data primarily based on its closely related and more extensively studied analogue, Macrocarpal C), and commercially available synthetic dipeptidyl peptidase-4 (DPP-4) inhibitors. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.

Introduction

Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus (T2DM). DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.

While several synthetic DPP-4 inhibitors, including sitagliptin, vildagliptin, and saxagliptin (B632), are established as effective oral antidiabetic agents, there is a growing interest in the discovery of novel DPP-4 inhibitors from natural sources. Macrocarpals, a class of phloroglucinol compounds isolated from Eucalyptus species, have demonstrated potential as DPP-4 inhibitors. This guide focuses on a comparative evaluation of this compound (using data from Macrocarpal C) and its synthetic counterparts.

Mechanism of Action: A Shared Pathway

Both this compound and synthetic DPP-4 inhibitors exert their therapeutic effects by inhibiting the enzymatic activity of DPP-4. This inhibition prevents the degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. The elevated levels of active incretins then stimulate the pancreas to produce more insulin and reduce the secretion of glucagon in a glucose-dependent manner. This mechanism ultimately leads to improved glycemic control.

DPP-4 Inhibition Signaling Pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degraded by Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improves Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucagon Secretion->Glucose Homeostasis Maintains This compound / Synthetic Inhibitors This compound / Synthetic Inhibitors This compound / Synthetic Inhibitors->DPP-4 Enzyme Inhibits

Caption: General signaling pathway of DPP-4 inhibition.

Comparative In Vitro Efficacy

The primary measure of a DPP-4 inhibitor's potency is its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. The following table summarizes the available in vitro data for Macrocarpal C and leading synthetic DPP-4 inhibitors.

InhibitorTypeSource/OriginIC50 (nM)
Macrocarpal C Natural PhloroglucinolEucalyptus globulus~50,000 (estimated)
Sitagliptin SyntheticChemical Synthesis19
Vildagliptin SyntheticChemical Synthesis62
Saxagliptin SyntheticChemical Synthesis50

Note: The IC50 value for Macrocarpal C is an estimation based on reported 90% inhibition at 50 µM. Further studies are required to determine a precise IC50 value.

Experimental Protocols

A standardized in vitro DPP-4 inhibition assay is crucial for the comparative evaluation of potential inhibitors. The following outlines a typical experimental workflow for determining the IC50 value of a test compound.

In Vitro DPP-4 Inhibition Assay Protocol

1. Principle: This assay measures the ability of a test compound to inhibit the activity of recombinant human DPP-4 enzyme. The enzyme activity is determined by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The amount of fluorescent product released is proportional to the enzyme activity.

2. Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add the diluted test compound or reference inhibitor to the wells of the 96-well plate.

    • Add the diluted DPP-4 enzyme to the wells.

    • Include control wells containing the enzyme and buffer without any inhibitor (100% activity) and wells with buffer only (background).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Substrate Addition: Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for DPP-4 Inhibition Assay A Prepare Reagents (DPP-4 Enzyme, Substrate, Inhibitors) B Dispense Inhibitors & Enzyme into 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate to initiate reaction C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Typical workflow for an in vitro DPP-4 inhibition assay.

Discussion and Future Directions

The in vitro data suggests that while Macrocarpal C exhibits DPP-4 inhibitory activity, its potency is significantly lower than that of the established synthetic inhibitors. The estimated IC50 value for Macrocarpal C is in the micromolar range, whereas synthetic inhibitors like sitagliptin, vildagliptin, and saxagliptin have IC50 values in the nanomolar range, indicating a much higher affinity for the DPP-4 enzyme.

A significant limitation in this comparative analysis is the lack of in vivo efficacy and pharmacokinetic data for this compound or any related macrocarpals in the context of diabetes management. Studies on the oral bioavailability, metabolic stability, and in vivo glucose-lowering effects of these natural compounds are essential to ascertain their true therapeutic potential.

Future research should focus on:

  • Determining the precise IC50 value of this compound and a broader range of macrocarpals.

  • Conducting in vivo studies in animal models of type 2 diabetes to evaluate the glucose-lowering efficacy of promising macrocarpals. This would typically involve oral glucose tolerance tests (OGTT) to assess the postprandial glucose response.

  • Investigating the pharmacokinetic profile of active macrocarpals , including their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Exploring the structure-activity relationship (SAR) of the macrocarpal scaffold to identify key structural features responsible for DPP-4 inhibition and to potentially design more potent semi-synthetic analogues.

Bridging the Gap: Validating In Vitro Discoveries of Macrocarpals in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified macrocarpals, a class of phloroglucinol (B13840) derivatives from Eucalyptus species, as compounds of significant interest. Extensive in vitro studies have illuminated the potential of these molecules, particularly Macrocarpal C, as potent antifungal and anti-diabetic agents. However, the crucial step of validating these promising laboratory findings in preclinical animal models remains a significant gap in the research landscape. This guide provides a comprehensive comparison of the in vitro bioactivities of macrocarpals with the established in vivo efficacy of current therapeutic alternatives, highlighting the critical need for animal studies to advance macrocarpals toward clinical consideration.

In Vitro Performance of Macrocarpals: A Summary

While data on Macrocarpal K is not available in the current literature, extensive research on its close analog, Macrocarpal C, along with Macrocarpals A and B, provides a strong foundation for their potential therapeutic applications.

Antifungal Activity of Macrocarpal C

Macrocarpal C has demonstrated significant in vitro activity against the dermatophyte Trichophyton mentagrophytes, a common cause of skin and nail infections.[1][2] Its mechanism of action is multi-faceted, involving the disruption of fungal cell integrity and induction of apoptosis.[1][3]

Dipeptidyl Peptidase 4 (DPP-4) Inhibition by Macrocarpals

Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, a key enzyme in glucose metabolism and a target for type 2 diabetes therapies.[4] Macrocarpal C, in particular, exhibits potent inhibition, suggesting its potential as a novel anti-diabetic agent.

Antibacterial Activity of Macrocarpals A and B

Macrocarpals A and B have shown notable in vitro antibacterial activity, primarily against Gram-positive bacteria.

Table 1: Comparative In Vitro Bioactivity of Macrocarpals

CompoundBiological ActivityTarget Organism/EnzymeKey In Vitro Findings
Macrocarpal C AntifungalTrichophyton mentagrophytesMIC: 1.95 µg/mL. Increases membrane permeability, induces ROS, and causes DNA fragmentation.
Macrocarpal C DPP-4 InhibitionDipeptidyl Peptidase 4~90% inhibition at 50 µM.
Macrocarpal A DPP-4 InhibitionDipeptidyl Peptidase 4~30% inhibition at 500 µM.
Macrocarpal B DPP-4 InhibitionDipeptidyl Peptidase 4~30% inhibition at 500 µM.
Macrocarpals A & B AntibacterialGram-positive bacteriaEffective against various strains.

The In Vivo Landscape: Where Do Macrocarpals Stand?

Currently, there is a notable absence of published in vivo studies in animal models for any of the macrocarpals. This lack of data prevents a direct validation of the promising in vitro findings and is a critical hurdle in their development as potential therapeutic agents. To contextualize this gap, this guide presents in vivo data for established drugs that target the same biological pathways as macrocarpals.

Comparative Analysis with Established Therapeutics

To underscore the need for in vivo studies on macrocarpals, their in vitro data is juxtaposed with the in vivo performance of current market-approved drugs.

Antifungal Comparison: Macrocarpal C vs. Terbinafine

Terbinafine is a widely used antifungal medication for dermatophytic infections.

Table 2: In Vitro (Macrocarpal C) vs. In Vivo (Terbinafine) Antifungal Efficacy

ParameterMacrocarpal C (In Vitro)Terbinafine (In Vivo - Animal Model)
Target Trichophyton mentagrophytesDermatophytes (e.g., Trichophyton)
Metric Minimum Inhibitory Concentration (MIC)Fungal clearance, reduction in clinical score
Result 1.95 µg/mLHigh rates of mycological cure and clinical improvement in guinea pig models of dermatophytosis.
DPP-4 Inhibition Comparison: Macrocarpal C vs. Sitagliptin

Sitagliptin is a well-established DPP-4 inhibitor for the treatment of type 2 diabetes.

Table 3: In Vitro (Macrocarpal C) vs. In Vivo (Sitagliptin) DPP-4 Inhibition

ParameterMacrocarpal C (In Vitro)Sitagliptin (In Vivo - Animal Model)
Target Dipeptidyl Peptidase 4 (DPP-4)DPP-4
Metric % Inhibition at a specific concentrationReduction in blood glucose, increase in active GLP-1 levels
Result ~90% inhibition at 50 µMSignificant reduction in plasma glucose levels and increased active GLP-1 levels in diabetic rodent models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

In Vitro Antifungal Susceptibility Testing of Macrocarpal C

The antifungal activity of Macrocarpal C against Trichophyton mentagrophytes was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: A suspension of T. mentagrophytes conidia is prepared and adjusted to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.

  • Drug Dilution: Macrocarpal C is dissolved in DMSO and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 4-7 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Macrocarpal C that causes a prominent decrease in turbidity compared to the drug-free control.

In Vivo Evaluation of a Novel Antifungal Agent in a Guinea Pig Model of Dermatophytosis

A standard animal model to test the efficacy of antifungal agents against dermatophytes.

  • Induction of Infection: The backs of guinea pigs are shaved, and the skin is abraded. A suspension of Trichophyton spores is then applied to the abraded area.

  • Treatment: After the establishment of infection (typically 3-5 days), the animals are treated topically or orally with the test compound (e.g., a novel antifungal) or a vehicle control for a specified period (e.g., 7-14 days).

  • Evaluation: The severity of the infection is scored based on clinical signs (e.g., erythema, scaling, crusting). At the end of the treatment period, skin samples are collected for fungal culture to determine mycological cure.

In Vitro DPP-4 Inhibition Assay for Macrocarpal C

The ability of Macrocarpal C to inhibit DPP-4 activity is assessed using a fluorometric assay.

  • Reaction Mixture: The assay is performed in a 96-well plate containing a buffer (e.g., Tris-HCl), the DPP-4 enzyme, and the test compound (Macrocarpal C) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding a fluorogenic substrate, such as Gly-Pro-AMC.

  • Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.

  • Calculation: The percentage of DPP-4 inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to that of a control.

In Vivo Evaluation of a Novel DPP-4 Inhibitor in a Diabetic Rodent Model

An oral glucose tolerance test (OGTT) in a diabetic rodent model is a common method to evaluate the efficacy of DPP-4 inhibitors.

  • Animal Model: A diabetic rodent model, such as Zucker diabetic fatty (ZDF) rats or streptozotocin-induced diabetic mice, is used.

  • Drug Administration: The animals are fasted overnight and then administered the test compound (e.g., a novel DPP-4 inhibitor) or a vehicle control orally.

  • Glucose Challenge: After a specified time, a glucose solution is administered orally to the animals.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to determine the effect of the test compound on glucose tolerance.

Visualizing the Path Forward

Diagrams illustrating the known mechanisms and necessary experimental workflows can clarify the current state of macrocarpal research and the path to in vivo validation.

in_vitro_antifungal_mechanism cluster_effects Cellular Effects Macrocarpal C Macrocarpal C Fungal Cell Fungal Cell Macrocarpal C->Fungal Cell Increased Membrane Permeability Increased Membrane Permeability Fungal Cell->Increased Membrane Permeability ROS Production ROS Production Fungal Cell->ROS Production DNA Fragmentation DNA Fragmentation Increased Membrane Permeability->DNA Fragmentation ROS Production->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: In Vitro Antifungal Signaling Pathway of Macrocarpal C.

in_vivo_validation_workflow In Vitro Discovery In Vitro Discovery Compound Synthesis/Isolation Compound Synthesis/Isolation In Vitro Discovery->Compound Synthesis/Isolation Animal Model Selection Animal Model Selection Compound Synthesis/Isolation->Animal Model Selection Dose-Ranging Studies Dose-Ranging Studies Animal Model Selection->Dose-Ranging Studies Efficacy Studies Efficacy Studies Dose-Ranging Studies->Efficacy Studies Toxicology/Safety Studies Toxicology/Safety Studies Efficacy Studies->Toxicology/Safety Studies Pharmacokinetic Studies Pharmacokinetic Studies Toxicology/Safety Studies->Pharmacokinetic Studies Preclinical Candidate Preclinical Candidate Pharmacokinetic Studies->Preclinical Candidate

Caption: Experimental Workflow for In Vivo Validation.

logical_relationship cluster_macrocarpals Macrocarpal Research cluster_alternatives Established Drugs In Vitro Evidence Potent Antifungal Activity DPP-4 Inhibition Antibacterial Properties In Vivo Data Efficacy? Safety? Pharmacokinetics? In Vitro Evidence->In Vivo Data Validation Gap In Vivo Validation Proven Efficacy Known Safety Profile Established Pharmacokinetics In Vivo Data->In Vivo Validation Comparative Benchmark

Caption: The Macrocarpal Research Gap.

Conclusion and Future Directions

The in vitro evidence for the bioactivity of macrocarpals, particularly Macrocarpal C, is compelling. However, the absence of in vivo data represents a significant bottleneck in their development pipeline. This guide highlights that while macrocarpals show promise in the laboratory, they have yet to cross the critical threshold of preclinical validation in animal models. Future research must prioritize these in vivo studies to determine the efficacy, safety, and pharmacokinetic profiles of macrocarpals. Such studies are indispensable for validating their therapeutic potential and paving the way for their potential clinical application. The scientific community is encouraged to build upon the strong in vitro foundation and bridge the existing gap between the bench and the bedside.

References

Cross-Species Comparison of Macrocarpal K Metabolism: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the metabolism and pharmacokinetics of Macrocarpal K is not currently available in published literature. This guide provides a predictive comparison based on the known metabolism of structurally related polyphenolic compounds, specifically phloroglucinol-terpene adducts found in Eucalyptus species. The experimental protocols provided are established methods for the analysis of natural product metabolism and can be adapted for studying this compound.

This compound, a phloroglucinol-terpene adduct isolated from Eucalyptus species, has demonstrated promising biological activities. Understanding its metabolic fate across different species is crucial for preclinical and clinical development. This guide offers a comparative overview of the predicted metabolic pathways of this compound in common preclinical species and humans, alongside detailed experimental protocols to facilitate future research in this area.

Predicted Metabolic Pathways of this compound

The metabolism of xenobiotics, including plant-derived polyphenols like this compound, is broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver and intestines. Additionally, the gut microbiota plays a pivotal role in the biotransformation of many polyphenolic compounds.[1][2][3]

Phase I Metabolism (Functionalization): These reactions introduce or expose functional groups on the parent molecule, preparing it for Phase II reactions. For this compound, Phase I metabolism is anticipated to involve:

  • Oxidation: Hydroxylation of the aromatic or terpene moieties, catalyzed by cytochrome P450 (CYP) enzymes.

  • Reduction: Reduction of aldehyde groups to alcohols.

  • Hydrolysis: Not predicted to be a major pathway for this compound's core structure.

Phase II Metabolism (Conjugation): These reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II reactions for this compound are expected to be:

  • Glucuronidation: Conjugation with glucuronic acid, a major pathway for polyphenols with hydroxyl groups. This is catalyzed by UDP-glucuronosyltransferases (UGTs).[4]

  • Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

  • Methylation: Catalyzed by catechol-O-methyltransferase (COMT), particularly if catechol-like structures are formed during Phase I metabolism.

Gut Microbiota Metabolism: The gut microbiota can perform a variety of metabolic transformations that are not catalyzed by host enzymes. For complex polyphenols, this can include the breakdown of the core structure into smaller phenolic acids.[5]

The table below summarizes the predicted primary metabolic pathways for this compound across different species. It is important to note that the extent of each pathway can vary significantly between species due to differences in enzyme expression and activity.

Metabolic PathwayHumanRatMouseDogMonkeyPredicted Primary Metabolites
Phase I
Oxidation (CYP-mediated)++++++++++++++Hydroxylated this compound derivatives
Reduction of Aldehydes++++++++++This compound with alcohol functionalities
Phase II
Glucuronidation (UGT-mediated)+++++++++++++This compound-glucuronides
Sulfation (SULT-mediated)+++++++++++This compound-sulfates
Gut Microbiota
Ring Fission & Degradation+++++++++++++++Smaller phenolic acids and derivatives

Table Legend: +++ High Predicted Activity; ++ Moderate Predicted Activity; + Low Predicted Activity.

dot

Predicted Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound cluster_absorption Absorption cluster_metabolism Metabolism (Liver, Intestine) cluster_excretion Excretion cluster_gut Gut Microbiota This compound (Oral) This compound (Oral) Phase I Metabolites Phase I Metabolites This compound (Oral)->Phase I Metabolites Phase I Enzymes (CYPs) Phase II Metabolites Phase II Metabolites This compound (Oral)->Phase II Metabolites Phase II Enzymes (UGTs, SULTs) Microbiota Metabolites Microbiota Metabolites This compound (Oral)->Microbiota Metabolites Bacterial Enzymes Phase I Metabolites->Phase II Metabolites Phase II Enzymes (UGTs, SULTs) Urine Urine Phase II Metabolites->Urine Feces Feces Phase II Metabolites->Feces Biliary Excretion Microbiota Metabolites->Feces

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

To obtain definitive data on the cross-species metabolism of this compound, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an initial assessment of the susceptibility of a compound to metabolism by Phase I enzymes.[6][7][8][9]

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes from different species (human, rat, mouse, dog, monkey).

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding this compound to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[6][10][11][12]

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot

In Vitro Metabolic Stability Workflow In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Microsomes + Buffer Microsomes + Buffer Reaction Mixture Reaction Mixture Microsomes + Buffer->Reaction Mixture NADPH System NADPH System NADPH System->Reaction Mixture This compound This compound This compound->Reaction Mixture Time Point Sampling Time Point Sampling Reaction Mixture->Time Point Sampling Reaction Quenching Reaction Quenching Time Point Sampling->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.[13][14]

Objective: To characterize the pharmacokinetic profile of this compound in different animal models (e.g., rats, mice, dogs) after intravenous and oral administration.

Materials:

  • This compound (formulated for intravenous and oral dosing)

  • Test animals (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Metabolism cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Fast animals overnight before dosing.

  • Administer a single dose of this compound either intravenously (via tail vein) or orally (via gavage).

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood samples to obtain plasma.

  • House animals in metabolism cages to collect urine and feces for 24 or 48 hours.

  • Extract this compound and its potential metabolites from plasma, urine, and feces.

  • Quantify the concentrations of this compound and its metabolites using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

dot

In Vivo Pharmacokinetic Study Workflow In Vivo Pharmacokinetic Study Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_pk_analysis Pharmacokinetic Analysis Animal Model Animal Model IV or Oral Dosing IV or Oral Dosing Animal Model->IV or Oral Dosing Blood Sampling Blood Sampling IV or Oral Dosing->Blood Sampling Urine/Feces Collection Urine/Feces Collection IV or Oral Dosing->Urine/Feces Collection Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Extraction Extraction Urine/Feces Collection->Extraction Plasma Preparation->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis PK Modeling PK Modeling LC-MS/MS Analysis->PK Modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

While there is a clear need for empirical data on the metabolism of this compound, the information provided in this guide serves as a foundational resource for researchers. Based on the metabolism of similar phloroglucinol-terpene adducts, it is predicted that this compound will undergo extensive Phase I and Phase II metabolism, with significant involvement of the gut microbiota. The provided experimental protocols offer a clear path forward for elucidating the precise metabolic fate and pharmacokinetic profile of this compound across different species, which is a critical step in its journey from a promising natural product to a potential therapeutic agent.

References

Unraveling the Structure-Activity Relationship of Macrocarpal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macrocarpal compounds, a class of phloroglucinol-diterpenoid adducts primarily isolated from Eucalyptus species, have garnered significant scientific attention for their diverse and potent biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of different macrocarpal compounds, focusing on their antibacterial, antifungal, and enzyme-inhibitory properties. The information presented herein is supported by experimental data to facilitate further research and drug development endeavors.

Comparative Biological Activities of Macrocarpal Compounds

The biological efficacy of macrocarpal compounds varies significantly with subtle changes in their chemical structures. The most extensively studied compounds, Macrocarpals A, B, and C, exhibit distinct profiles in their antimicrobial and enzyme-inhibitory actions.

Antibacterial Activity

Macrocarpal compounds have demonstrated notable activity against a range of bacteria, particularly Gram-positive organisms and periodontal pathogens.[1][2]

Table 1: Comparative Antibacterial Activity of Macrocarpal Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Macrocarpal AStaphylococcus aureus-[2]
Porphyromonas gingivalis-[2]
Macrocarpal BStaphylococcus aureus-[2]
Porphyromonas gingivalis1[2]
Macrocarpal CPorphyromonas gingivalis-[2]

Structure-Activity Relationship Insights: The available data, primarily on Macrocarpals A and B, suggests that the phloroglucinol (B13840) dialdehyde (B1249045) moiety coupled with the diterpene core is crucial for their antibacterial action. The inhibitory activity against Porphyromonas gingivalis, a key pathogen in periodontal disease, highlights their potential in oral healthcare.[2] The mechanism is believed to involve the inhibition of gingipains, essential virulence factors for this bacterium.[2] A direct comparison of the MIC values for a broader range of bacteria is needed to fully elucidate the SAR for antibacterial activity.

Antifungal Activity

The antifungal properties of macrocarpals have been a key area of investigation, with Macrocarpal C emerging as a particularly potent agent against dermatophytes like Trichophyton mentagrophytes.[3][4][5]

Table 2: Comparative Antifungal Activity of Macrocarpal C

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Macrocarpal CTrichophyton mentagrophytes1.95[5]

Structure-Activity Relationship Insights: The antifungal mechanism of Macrocarpal C is multifaceted, involving the disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and ultimately, DNA fragmentation and apoptosis.[3][5] The structural features of Macrocarpal C that contribute to this potent activity are an area of active research.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Certain macrocarpal compounds have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.[2][6][7][8]

Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpal Compounds

CompoundConcentration (µM)% InhibitionIC50 (µM)Reference(s)
Macrocarpal A500~30>500[6][7]
Macrocarpal B500~30>500[6][7]
Macrocarpal C50~90~35[6][7]

Structure-Activity Relationship Insights: A comparative study of Macrocarpals A, B, and C revealed a striking difference in their DPP-4 inhibitory activity.[6][7] While Macrocarpals A and B show modest inhibition at high concentrations, Macrocarpal C is a potent inhibitor.[6][7] The distinct, sigmoidal inhibition curve of Macrocarpal C suggests a different mechanism of action, possibly involving self-aggregation of the compound.[6][7][8] This highlights a critical SAR point where a subtle structural variation leads to a significant increase in potency and a potential change in the inhibitory mechanism.

Experimental Protocols

Isolation and Purification of Macrocarpal Compounds

A general workflow for the isolation and purification of macrocarpal compounds from Eucalyptus leaves involves solvent extraction, fractionation, and chromatographic separation.

Protocol 1: General Isolation Procedure

  • Extraction: Air-dried and powdered Eucalyptus leaves are extracted with 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux.[1] The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297), to separate compounds based on their polarity.[1] The macrocarpal-containing fractions are typically found in the ethyl acetate layer.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.[1] Fractions are monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.[1]

Biological Activity Assays

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Porphyromonas gingivalis) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Serial Dilution: Two-fold serial dilutions of the macrocarpal compounds (dissolved in a suitable solvent like DMSO) are prepared in a 96-well microtiter plate containing the appropriate growth medium.[7]

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for periodontal bacteria) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 method for filamentous fungi.[4][5]

  • Inoculum Preparation: A conidial suspension of the target fungus (e.g., Trichophyton mentagrophytes) is prepared and adjusted to a standardized concentration.

  • Serial Dilution: Serial dilutions of the macrocarpal compounds are prepared in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plates are incubated at 35°C for 4-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Protocol 4: DPP-4 Inhibition Assay (Fluorometric)

  • Reaction Mixture Preparation: In a 96-well plate, the assay buffer (e.g., Tris-HCl), recombinant human DPP-4 enzyme, and various concentrations of the macrocarpal compounds are combined.[7]

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 10 minutes).[7]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).[2]

  • Measurement: The fluorescence of the product (7-amino-4-methylcoumarin) is measured over time using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the macrocarpal compound to that of a control. The IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms of Action

Antifungal Mechanism of Macrocarpal C

The antifungal action of Macrocarpal C against dermatophytes is a multi-step process leading to fungal cell death.

Antifungal_Mechanism cluster_0 Macrocarpal C Action cluster_1 Fungal Cell Macrocarpal_C Macrocarpal C Cell_Membrane Cell Membrane Disruption Macrocarpal_C->Cell_Membrane ROS_Production Intracellular ROS Production Macrocarpal_C->ROS_Production Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Apoptosis Apoptosis Increased_Permeability->Apoptosis DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Caption: Proposed antifungal mechanism of Macrocarpal C.

DPP-4 Inhibition Signaling Pathway

Macrocarpal compounds, particularly Macrocarpal C, inhibit DPP-4, thereby potentiating the action of incretin (B1656795) hormones and improving glucose homeostasis.

DPP4_Inhibition Macrocarpal_C Macrocarpal C DPP4 DPP-4 Enzyme Macrocarpal_C->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Release ↓ Glucagon Release Pancreas->Glucagon_Release Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Release->Glucose_Homeostasis

Caption: DPP-4 inhibition by Macrocarpal C.

General Experimental Workflow

The process of discovering and characterizing the biological activity of macrocarpal compounds follows a systematic workflow from plant material to bioactive compound identification.

Experimental_Workflow Plant_Material Eucalyptus Leaves Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Isolated_Compound Isolated Macrocarpal HPLC->Isolated_Compound Bioassays Biological Activity Assays (Antibacterial, Antifungal, DPP-4) Isolated_Compound->Bioassays SAR_Analysis Structure-Activity Relationship Analysis Bioassays->SAR_Analysis

Caption: General experimental workflow.

References

Benchmarking Macrocarpal K's Safety Profile: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for therapeutic applications is a burgeoning field, offering novel chemical structures and biological activities. Among these, Macrocarpal K, a phloroglucinol (B13840) derivative found in certain Eucalyptus species, has garnered interest for its potential bioactivities. However, a comprehensive understanding of its safety profile is paramount before it can be considered for further development. This guide provides a comparative analysis of the safety profile of macrocarpals, using the closely related Macrocarpal C as a proxy due to the limited publicly available data on this compound, against other well-known natural compounds: quercetin, curcumin, and caffeine (B1668208).

Disclaimer: The following comparison is based on currently available data. Direct safety testing of this compound on human cell lines is necessary for a definitive safety assessment. The data for Macrocarpal C is limited to its effects on fungal cells and should be interpreted with caution when extrapolating to human safety.

Quantitative Safety Data Summary

The following table summarizes key safety indicators for Macrocarpal C and the selected benchmark natural compounds. It is important to note that a direct comparison is challenging due to the variability in experimental conditions and cell lines used across different studies.

CompoundAcute Toxicity (LD50)In Vitro Cytotoxicity (IC50)Genotoxicity (Ames Test)Genotoxicity (Comet Assay)
Macrocarpal C (proxy for K) Data not availableData not available on human cellsData not availableInduces DNA fragmentation in Trichophyton mentagrophytes (fungus)[1][2]
Quercetin 160 mg/kg (oral, mouse)[3], 161 mg/kg (oral, rat)[4][5]5.14 - 14.2 µg/mL on various cancer cell lines (A549, H69); 91.35 µg/mL (0.302 mM) on HEK293 (human embryonic kidney) cellsMutagenic in Salmonella typhimurium strains TA97, TA98, TA100, and TA102Can induce DNA damage in human lymphocytes at high concentrations, but also shows antigenotoxic effects
Curcumin >2000 mg/kg (oral, rat), >5000 mg/kg (oral, rat)44.61 µM on MCF7 and 54.68 µM on MDA-MB231 (breast cancer cells); 59.37 µM on 184A1 (normal breast cells)Generally considered non-mutagenicCan induce DNA damage in human gastric mucosa cells and lymphocytes at concentrations >20 µM
Caffeine 150-200 mg/kg (oral, human, estimated), 367 mg/kg (oral, rat)Can induce a G1 delay in normal human fibroblasts at 2 mMCan be mutagenic in some Salmonella strains in the absence of metabolic activationCan inhibit DNA repair and increase DNA damage in human lymphocytes

Experimental Protocols

Detailed methodologies for the key safety assessment experiments are crucial for the interpretation and replication of results. Below are standard protocols for cytotoxicity and genotoxicity assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Procedure:

  • Cell Preparation: Embed a single-cell suspension in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and soluble cellular components, leaving behind the nucleoid.

  • Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail.

Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Procedure:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it).

  • Exposure: Expose the bacteria to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of safety assessment, the following diagrams are provided.

Experimental_Workflow_for_Safety_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Genotoxicity Assay (Comet) Genotoxicity Assay (Comet) Cytotoxicity Assay (MTT)->Genotoxicity Assay (Comet) Select non-toxic doses Mutagenicity Assay (Ames) Mutagenicity Assay (Ames) Genotoxicity Assay (Comet)->Mutagenicity Assay (Ames) Assess DNA damage Acute Toxicity (LD50) Acute Toxicity (LD50) Mutagenicity Assay (Ames)->Acute Toxicity (LD50) Evaluate mutagenic potential Chronic Toxicity Chronic Toxicity Acute Toxicity (LD50)->Chronic Toxicity Determine lethal dose Safety Profile Safety Profile Chronic Toxicity->Safety Profile Long-term effects Compound of Interest Compound of Interest Compound of Interest->Cytotoxicity Assay (MTT) Determine IC50

Caption: General workflow for assessing the safety profile of a natural compound.

Ames_Test_Workflow Start Start Prepare His- auxotrophic Salmonella strains Prepare His- auxotrophic Salmonella strains Start->Prepare His- auxotrophic Salmonella strains Expose bacteria to test compound (+/- S9) Expose bacteria to test compound (+/- S9) Prepare His- auxotrophic Salmonella strains->Expose bacteria to test compound (+/- S9) Plate on histidine-deficient medium Plate on histidine-deficient medium Expose bacteria to test compound (+/- S9)->Plate on histidine-deficient medium Incubate for 48-72 hours Incubate for 48-72 hours Plate on histidine-deficient medium->Incubate for 48-72 hours Count revertant colonies Count revertant colonies Incubate for 48-72 hours->Count revertant colonies Compare to control Compare to control Count revertant colonies->Compare to control Mutagenic Mutagenic Compare to control->Mutagenic Significant increase Non-mutagenic Non-mutagenic Compare to control->Non-mutagenic No significant increase

Caption: Simplified workflow of the Ames test for mutagenicity.

Conclusion

The preliminary comparative analysis highlights the significant data gap in the safety profile of this compound. While its structural relative, Macrocarpal C, has shown DNA-damaging effects in a fungal model, this does not directly translate to genotoxicity in human cells. In contrast, the benchmark compounds quercetin, curcumin, and caffeine have been more extensively studied, revealing varied safety profiles. Quercetin exhibits some in vitro genotoxicity that is not consistently observed in vivo. Curcumin is generally considered safe at high doses, though it can induce DNA damage at higher concentrations in vitro. Caffeine, while widely consumed, has a recognized potential for toxicity at high doses and can interfere with DNA repair mechanisms.

To establish a reliable safety profile for this compound, it is imperative to conduct comprehensive in vitro and in vivo toxicity studies following standardized protocols. This will enable a more direct and accurate comparison with other natural compounds and inform its potential for future therapeutic development.

References

Safety Operating Guide

Safe Disposal of Macrocarpal K: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Macrocarpal K is a natural phloroglucinol (B13840) derivative isolated from Eucalyptus species. Due to its chemical nature and the known hazards of similar compounds, it must be treated as hazardous waste. Improper disposal can pose a significant risk to personnel and the environment.

Inferred Hazard Profile

Based on data from Macrocarpal B and phloroglucinol, researchers should assume this compound presents the following hazards.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard StatementInferred From
Acute Toxicity, Oral (Category 4)!WarningH302: Harmful if swallowed.[1]Macrocarpal B
Skin Irritation (Category 2)!WarningH315: Causes skin irritation.[3]Phloroglucinol
Serious Eye Irritation (Category 2A)!WarningH319: Causes serious eye irritation.Phloroglucinol
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System!WarningH335: May cause respiratory irritation.Phloroglucinol
Hazardous to the aquatic environment, long-term hazard (Category 1)!WarningH410: Very toxic to aquatic life with long lasting effects.Macrocarpal B

Step-by-Step Disposal Protocol

Adherence to this protocol is essential for ensuring safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or waste), the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is recommended.

  • Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contamination.

Waste Segregation and Containment

All waste streams containing this compound must be segregated from general laboratory trash and collected as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

  • Solid Waste:

    • Unused/Expired Compound & Contaminated Labware: Collect pure this compound powder and any solid labware that has come into contact with it (e.g., pipette tips, gloves, weigh boats, contaminated absorbent pads) in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Contaminated Solutions: Collect all aqueous and solvent-based solutions containing this compound in a sealed, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvent used. Leave adequate headspace (at least 10%) to allow for expansion.

  • Empty Stock Vials:

    • Triple rinse the original vial with a suitable solvent (e.g., ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty vial and dispose of it in a designated container for broken glass or sharps.

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste: this compound" and a description of the contents (e.g., "this compound in Ethanol," "Solid waste contaminated with this compound").

  • Storage: Store sealed waste containers in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be inaccessible to unauthorized personnel and away from direct sunlight or sources of ignition.

Final Disposal
  • Professional Disposal: All this compound waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.

  • Documentation: Provide the waste disposal company with all available safety information, noting that the hazard profile is inferred from related compounds.

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated; evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.

  • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Visualized Workflows

Experimental Protocol Workflow

The following diagram illustrates a typical experimental workflow, highlighting points of waste generation.

cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Generation Points weigh Weigh this compound Powder dissolve Dissolve in Solvent weigh->dissolve waste_solid_1 Contaminated Weigh Boat/Spatula weigh->waste_solid_1 prep_solution Prepare Working Solutions dissolve->prep_solution treat_cells Treat Cells/Samples prep_solution->treat_cells waste_solid_2 Contaminated Pipette Tips prep_solution->waste_solid_2 assay Perform Assay treat_cells->assay waste_liquid Unused Stock & Working Solutions assay->waste_liquid

Workflow Highlighting Waste Generation Points.
Disposal and Segregation Logic

This diagram outlines the decision-making process for proper waste handling.

cluster_type cluster_containers cluster_final start This compound Waste Generated is_liquid Liquid? start->is_liquid is_sharp Sharps or Empty Vial? is_liquid->is_sharp No liquid_container Leak-Proof Container for Liquid Hazardous Waste is_liquid->liquid_container Yes solid_container Sealable Container for Solid Hazardous Waste is_sharp->solid_container No sharps_container Puncture-Resistant Sharps Container is_sharp->sharps_container Yes final_disposal Store in Designated Area for Pickup by Certified Hazardous Waste Vendor solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Decision Logic for this compound Waste Disposal.

References

Essential Safety and Operational Guide for Handling Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Macrocarpal K. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a phloroglucinol-derived natural compound isolated from Eucalyptus species, noted for its potential antimicrobial properties.[1] While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following procedures are based on the known hazards associated with its core chemical structure, phloroglucinol, and general best practices for handling polypolic compounds.

I. Hazard Identification and Personal Protective Equipment (PPE)

Given that this compound is a derivative of phloroglucinol, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[2][3][4][5]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Protects against skin contact and potential irritation or allergic reactions.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevents eye contact with dust or splashes, which could cause serious irritation.
Body Protection A fully-fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If weighing or handling outside of a ventilated enclosure, a NIOSH-approved respirator for dusts is recommended.A chemical fume hood provides adequate ventilation to prevent inhalation of airborne particles.

II. Experimental Workflow: From Receipt to Disposal

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal cluster_final_disposal Final Disposal Receipt Receive this compound Storage Store in a cool, dry, dark place Receipt->Storage Unused Unused/Expired Compound Storage->Unused Weighing Weighing (in fume hood) Dissolution Dissolution in appropriate solvent Weighing->Dissolution Experiment Perform Experiment Dissolution->Experiment SolidWaste Contaminated Solid Waste (gloves, tips) Experiment->SolidWaste LiquidWaste Contaminated Liquid Waste Experiment->LiquidWaste Dispose Dispose as Hazardous Chemical Waste SolidWaste->Dispose LiquidWaste->Dispose Unused->Dispose

Workflow for safe handling of this compound.

III. Detailed Experimental Protocols

A. Preparation of Stock Solution

  • Pre-Experiment Checklist:

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability of an eyewash station and safety shower.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound:

    • Perform all weighing of powdered this compound inside a chemical fume hood to minimize inhalation risk.

    • Use an analytical balance with a draft shield.

    • Carefully transfer the desired amount of this compound to a suitable container.

  • Dissolution:

    • Based on the experimental requirements, select an appropriate solvent (e.g., DMSO, ethanol).

    • Add the solvent to the container with the weighed this compound.

    • Mix gently until the compound is fully dissolved. For polyphenolic compounds, sonication may be used to aid dissolution.

B. Emergency Procedures

Exposure TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused/Expired this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Solutions Collect all liquid waste containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
Contaminated Labware (Gloves, pipette tips, etc.) Place all solid waste that has come into contact with this compound into a designated hazardous waste bag or container.
Empty Stock Vials Triple rinse the vial with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the empty vial in accordance with institutional guidelines for glass waste.

It is imperative to consult and adhere to all federal, state, and local regulations for the disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macrocarpal K
Reactant of Route 2
Macrocarpal K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.